UZH1a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[[(3R)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of UZH1a: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UZH1a is a potent and selective small molecule inhibitor of METTL3, the primary catalytic subunit of the N6-methyladenosine (m6A) RNA methyltransferase complex. By directly binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, this compound competitively inhibits the transfer of a methyl group to adenosine (B11128) residues on messenger RNA (mRNA). This leads to a global reduction in m6A levels, subsequently impacting mRNA stability, translation, and splicing. In cancer cells, particularly acute myeloid leukemia (AML), the inhibition of METTL3 by this compound disrupts oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of METTL3
This compound functions as a high-nanomolar inhibitor of METTL3.[1] Its mechanism is SAM-competitive, meaning it binds to the same pocket as the methyl donor, S-adenosylmethionine, thereby preventing the catalytic activity of the METTL3-METTL14 heterodimer.[2] The binding of this compound to METTL3 is highly specific, as its enantiomer, UZH1b, is approximately 100 times less active.[1][3] X-ray crystallography has revealed that this compound occupies the SAM-binding site of METTL3, inducing a conformational change in key residues, such as lysine (B10760008) 513 (K513), which contributes to its high selectivity.[2] This selective inhibition of METTL3's methyltransferase activity leads to a dose-dependent decrease in the overall levels of m6A on mRNA in various cell lines.[4][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the m6A RNA modification pathway. By inhibiting METTL3, this compound sets off a cascade of downstream effects that ultimately impinge on gene expression and cellular phenotype.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
The Role of UZH1a in m6A RNA Methylation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a critical role in the regulation of gene expression by influencing mRNA splicing, nuclear export, stability, and translation.[1] The deposition of m6A is a dynamic and reversible process orchestrated by a complex interplay of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize and bind to m6A-modified transcripts to elicit downstream effects.[2]
The primary m6A "writer" complex consists of the catalytic subunit METTL3 (Methyltransferase-like 3) and its partner METTL14.[1] Dysregulation of METTL3/14 activity and aberrant m6A levels have been implicated in various diseases, including cancer, making this complex a compelling target for therapeutic intervention.[2][3][4]
This technical guide focuses on UZH1a , a potent and selective small-molecule inhibitor of METTL3.[3][5] this compound serves as a critical chemical probe for elucidating the biological functions of METTL3 and the broader consequences of m6A depletion in various cellular contexts.[3][6] This document provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for key experiments utilized in its characterization.
This compound: A Selective METTL3 Inhibitor
This compound was identified through a structure-based drug discovery approach and has been characterized as a high-nanomolar potency inhibitor of METTL3.[5][7] It acts by competing with the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[8] this compound exhibits good selectivity against a panel of other protein methyltransferases and kinases.[7] Its enantiomer, UZH1b, is approximately 100 times less active, highlighting the specific stereochemical interactions required for potent METTL3 inhibition.[5]
The inhibitory effects of this compound have been demonstrated in various cell lines, where it leads to a dose-dependent reduction in global m6A levels in mRNA.[3] This reduction in m6A has significant downstream consequences, including inhibition of cell growth, induction of apoptosis, and cell cycle arrest, particularly in cancer cells that are dependent on METTL3 activity, such as acute myeloid leukemia (AML).[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Notes |
| METTL3 Inhibition IC50 | 280 nM | In vitro biochemical assay (HTRF)[6][9] |
| UZH1b METTL3 Inhibition | >100-fold less active than this compound | Inactive enantiomer used as a negative control[5] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Treatment Time |
| m6A Reduction IC50 | MOLM-13 | 4.6 µM | 16 hours[6][9] |
| U2OS | 9 µM | 16 hours[10] | |
| HEK293T | 15 µM | 16 hours[10] | |
| Cell Growth Inhibition GI50 | MOLM-13 | 11 µM | 72 hours[6][9] |
| HEK293T | 67 µM | 72 hours[6][9] | |
| U2OS | 87 µM | 72 hours[6][9] |
Signaling Pathways and Logical Relationships
The inhibition of METTL3 by this compound initiates a cascade of events stemming from the reduction of m6A levels in mRNA. This can be visualized as a signaling pathway.
Experimental Workflows
The study of this compound involves a series of interconnected experimental procedures to assess its biochemical and cellular activities.
Experimental Protocols
Detailed methodologies for key experiments cited in this compound studies are provided below.
Quantification of Global m6A RNA Methylation by LC-MS/MS
This protocol is for the accurate quantification of the m6A/A ratio in mRNA.[11][12][13]
1.1. mRNA Isolation:
-
Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Purify mRNA from total RNA using oligo(dT)-magnetic beads (e.g., Dynabeads mRNA Purification Kit, Thermo Fisher Scientific). Perform two rounds of purification to minimize rRNA contamination.
-
Quantify the purified mRNA using a spectrophotometer (e.g., NanoDrop).
1.2. Enzymatic Digestion of mRNA to Nucleosides:
-
In a microcentrifuge tube, combine 100-200 ng of mRNA with nuclease P1 (2U) in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).[12]
-
Incubate at 45°C for 2 hours.[12]
-
Add 2.5 µL of 1M ammonium bicarbonate and bacterial alkaline phosphatase (0.5 U).
-
Incubate at 37°C for 2 hours.
1.3. UPLC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Analyze the samples using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.
-
Monitor the mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
Quantify the amounts of A and m6A by comparing their peak areas to a standard curve generated with known concentrations of A and m6A nucleosides. The m6A/A ratio is then calculated.
Cell Viability Assay (CellTiter-Glo®)
This method determines the number of viable cells in culture based on the quantification of ATP.[3][8][14]
2.1. Cell Plating:
-
Seed cells (e.g., MOLM-13, HEK293T, U2OS) in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
2.2. Compound Treatment:
-
Prepare serial dilutions of this compound and the inactive enantiomer UZH1b.
-
Add the compounds to the respective wells and incubate for the desired period (e.g., 72 hours).[9]
2.3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
2.4. Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to vehicle-treated control wells (set to 100% viability).
-
Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][7]
3.1. Cell Treatment:
-
Culture cells (e.g., MOLM-13) and treat with this compound (e.g., 20 µM), UZH1b, or vehicle control for a specified time (e.g., 16 hours).[9]
3.2. Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3.3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.[10][15][16]
4.1. Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat one aliquot of cells with this compound at a desired concentration and another with vehicle (DMSO).
-
Incubate at 37°C for 1-2 hours.
4.2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
4.3. Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
4.4. Protein Detection:
-
Analyze the amount of soluble METTL3 in the supernatant by Western blotting or other protein quantification methods (e.g., ELISA, InCELL Pulse).
-
Plot the percentage of soluble METTL3 against the temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable and selective chemical tool for probing the function of METTL3 and the biological consequences of m6A RNA methylation. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, offer researchers a robust framework for investigating the epitranscriptomic landscape. The continued use and development of such inhibitors will undoubtedly deepen our understanding of m6A-mediated gene regulation and may pave the way for novel therapeutic strategies targeting diseases with dysregulated RNA methylation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 2. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 13. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Epitranscriptomic Modulation with UZH1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. We will explore its mechanism of action, biochemical and cellular activities, and provide detailed protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in epitranscriptomics and drug development.
Introduction to this compound
This compound is a small-molecule inhibitor that selectively targets the methyltransferase activity of METTL3, a key component of the m6A methyltransferase complex which also includes METTL14.[1][2] This complex is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, influencing mRNA splicing, nuclear export, stability, and translation.[2][3] Dysregulation of METTL3 is implicated in various diseases, particularly in certain cancers like acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][4] this compound serves as a valuable chemical probe for studying the biological functions of METTL3 and as a potential starting point for the development of novel therapeutics against METTL3-dependent cancers.[5][6]
Mechanism of Action
This compound functions as a SAM-competitive inhibitor, binding to the S-adenosyl methionine (SAM) pocket of METTL3.[2] This binding prevents the transfer of a methyl group from SAM to adenosine (B11128) residues on mRNA, thereby inhibiting the formation of m6A. The R-enantiomer, this compound, is significantly more potent than its S-enantiomer, UZH1b, highlighting the stereospecificity of its interaction with METTL3.[6][7] Crystallographic studies have revealed that this compound's binding induces a conformational change in METTL3 that contributes to its high selectivity over other SAM-dependent methyltransferases.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 280 nM | HTRF Assay | [1][8] |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 | [4][8] |
| 7 µM | MOLM-13 | [5] | |
| 9 µM | U2OS | [5] | |
| 15 µM | HEK293T | [5] | |
| Cell Growth Inhibition GI50 (72h) | 11 µM | MOLM-13 | [1][8] |
| 67 µM | HEK293T | [1][8] | |
| 87 µM | U2OS | [1][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Assay | Reference |
| Molecular Weight | 558 g/mol | - | [5] |
| logD7.4 | 2.6 | - | [5] |
| Permeability (Papp) | >1 · 10⁻⁵ cm/s | Caco-2 Assay | [5] |
| Efflux Ratio | 2.3 | Caco-2 Assay | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These are representative protocols synthesized from best practices and available information.
METTL3 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is for determining the in vitro inhibitory potency of this compound against the METTL3-METTL14 complex.
Materials:
-
Recombinant METTL3-METTL14 complex
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (biotinylated)
-
SAH detection reagents (e.g., AptaFluor™) or m6A detection antibody (Europium cryptate-labeled) and Streptavidin-XL665
-
This compound and control compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM MgCl₂, 0.01% BSA, 1 mM DTT)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the METTL3-METTL14 enzyme, RNA substrate, and this compound or vehicle control (DMSO).
-
Initiate Reaction: Add SAM to each well to start the methyltransferase reaction. The final volume should be around 20 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol. This typically involves adding an anti-m6A antibody labeled with a donor fluorophore and streptavidin conjugated to an acceptor fluorophore.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a suitable nonlinear regression model.
Cellular m6A Quantification by UPLC-MS/MS
This protocol describes the quantification of global m6A levels in mRNA from cells treated with this compound.
Materials:
-
Cell lines (e.g., MOLM-13, U2OS, HEK293T)
-
This compound
-
Cell culture reagents
-
mRNA purification kit (e.g., GenElute™ mRNA Miniprep Kit)
-
Nuclease P1
-
Venom phosphodiesterase I or bacterial alkaline phosphatase
-
LC-MS/MS system
-
Formic acid
-
m6A and adenosine standards
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat with various concentrations of this compound (e.g., 2.5-100 µM) or vehicle control for a specified duration (e.g., 16 hours).[8]
-
RNA Extraction and mRNA Purification: Harvest the cells and extract total RNA. Purify mRNA from the total RNA using an oligo(dT)-based method according to the manufacturer's instructions.
-
RNA Digestion:
-
Quantify the purified mRNA. Take approximately 200-500 ng of mRNA.
-
Digest the mRNA to nucleosides by incubating with Nuclease P1 in ammonium acetate buffer at 45°C for 2 hours.[2]
-
Subsequently, add alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides.[2][9]
-
-
Sample Preparation: Deproteinate and desalt the digested sample, for instance, by using a 3K Nanosep spinning column.[2]
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Quantify adenosine and m6A using a mass spectrometer in multiple reaction monitoring (MRM) mode.[2]
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m6A to determine their absolute quantities.
-
Calculate the m6A/A ratio for each sample.
-
Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 for cellular m6A reduction.
-
Cell Viability and Growth Inhibition Assay
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS))
-
Plate reader
Procedure:
-
Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL in 100 µL of complete culture medium.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
Viability Measurement: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.
Western Blot for METTL3 Expression
This protocol is to verify that this compound treatment does not alter the total protein levels of METTL3.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-METTL3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 40 µM for 16 hours), wash cells with cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-METTL3 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the METTL3 signal to the β-actin signal.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 3. METTL3 (D2I6O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ijbs.com [ijbs.com]
- 5. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 antibody (15073-1-AP) | Proteintech [ptglab.com]
- 7. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Delving into UZH1a: A Technical Guide to Target Engagement and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
UZH1a is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, methyltransferase-like 3 (METTL3). As dysregulation of METTL3 is implicated in various cancers, understanding the cellular mechanisms of its inhibitors is paramount for therapeutic development. This technical guide provides an in-depth overview of the core methodologies used to characterize the target engagement and cellular localization of this compound. We present detailed experimental protocols for Cellular Thermal Shift Assay (CETSA), co-immunoprecipitation (Co-IP), and immunofluorescence microscopy, complemented by quantitative data and visual workflows to facilitate the replication and further investigation of this compound's mechanism of action.
This compound Target Engagement: Biochemical and Cellular Potency
This compound demonstrates high potency in inhibiting METTL3 both in biochemical assays and within cellular contexts. Its efficacy is marked by a significant reduction in m6A levels in mRNA, leading to downstream effects such as growth inhibition, apoptosis, and cell cycle arrest in cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 280 nM | HTRF Assay | [1][2][3] |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 | [4][5] |
| Growth Inhibition GI50 | 11 µM | MOLM-13 | [3] |
| 67 µM | HEK293T | [6] | |
| 87 µM | U2Os | [6] |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein. Upon heating, a ligand-bound protein is more resistant to denaturation and aggregation.
A study has demonstrated that this compound stabilizes METTL3 in HEK293T cells, with a notable thermal shift observed.[7] This confirms direct target engagement of this compound with METTL3 in intact cells.
Detailed Experimental Protocol: CETSA
This protocol is adapted for determining the thermal stabilization of METTL3 by this compound in a human cancer cell line (e.g., HeLa or MOLM-13).
Materials:
-
HeLa or MOLM-13 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody: Anti-METTL3 antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Incubate cells with the different concentrations of this compound for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a specific temperature (e.g., 46°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.[7] Include a non-heated control.
-
-
Cell Lysis:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
-
Clarification of Lysates:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and perform Western blotting using an anti-METTL3 antibody to detect the amount of soluble METTL3.
-
Data Analysis:
-
Quantify the band intensities for METTL3.
-
Plot the normalized band intensities against the this compound concentration to generate a dose-response curve, from which an EC50 for thermal stabilization can be determined.
CETSA Experimental Workflow
Cellular Localization of METTL3 and the Impact of this compound
METTL3 is predominantly localized within the nucleus, where it is enriched in nuclear speckles.[8][9] These dynamic subnuclear structures are involved in pre-mRNA splicing and other aspects of RNA processing. The localization of METTL3 to nuclear speckles is crucial for its function as an m6A writer. While this compound inhibits the catalytic activity of METTL3, its effect on the subcellular localization of METTL3 is an important area of investigation.
Detailed Experimental Protocol: Immunofluorescence
This protocol outlines the steps for visualizing the subcellular localization of METTL3 in HeLa cells and can be adapted to study the effects of this compound treatment.
Materials:
-
HeLa cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Anti-METTL3 antibody (e.g., rabbit polyclonal)[10]
-
Anti-SC35 antibody (nuclear speckle marker, e.g., mouse monoclonal)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 16 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-METTL3 and anti-SC35) in blocking buffer to their optimal concentrations (e.g., 1:100 to 1:500).[10]
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images for analysis of METTL3 localization and co-localization with the nuclear speckle marker SC35.
-
Immunofluorescence Experimental Workflow
Identification of METTL3 Interacting Proteins
Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions. By using an antibody to pull down a protein of interest (the "bait"), its binding partners (the "prey") can also be isolated and subsequently identified, often by mass spectrometry. This method can be employed to investigate the protein interaction network of METTL3 and how it might be modulated by this compound. Known interactors of METTL3 include METTL14, WTAP, and other components of the m6A writer complex.[9][11]
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol is designed for the immunoprecipitation of endogenous METTL3 from a human cancer cell line to identify its interacting partners.
Materials:
-
HeLa or MOLM-13 cells
-
This compound stock solution (in DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-METTL3 antibody for IP
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, Western blot reagents, or reagents for mass spectrometry
Procedure:
-
Cell Culture and Treatment:
-
Culture a large number of cells to ensure sufficient protein for IP.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add control IgG and Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Remove the beads using a magnetic stand.
-
-
Immunoprecipitation:
-
Add the anti-METTL3 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. For Western blot analysis, elution in SDS-PAGE sample buffer is common. For mass spectrometry, a compatible elution buffer should be used.
-
-
Analysis:
-
Western Blot: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against known or suspected interacting partners.
-
Mass Spectrometry: Submit the eluates for proteomic analysis to identify a broader range of interacting proteins.
-
Co-Immunoprecipitation Logical Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cleaved METTL3 potentiates the METTL3-WTAP interaction and breast cancer progression [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. m.string-db.org [m.string-db.org]
- 9. The METTL3 RNA Methyltransferase Regulates Transcriptional Networks in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL3 Polyclonal Antibody (PA5-28178) [thermofisher.com]
- 11. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
UZH1a: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of UZH1a, a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. The information presented herein is intended to equip researchers and drug development professionals with the critical data and methodologies necessary to effectively utilize this compound as a chemical probe for studying epitranscriptomic modulation of cellular processes.
Core Biochemical and Cellular Activity
This compound was identified through a structure-based drug discovery approach and has demonstrated high-nanomolar potency in biochemical assays.[1][2] Its enantiomer, UZH1b, is significantly less active, highlighting the stereospecificity of its interaction with the target enzyme.[1][2]
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (METTL3) | 280 nM | HTRF enzyme inhibition assay | [2][3][4][5] |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 cells | [3] |
| Cellular Growth Inhibition GI50 | 11 µM | MOLM-13 cells | [1][3] |
| 67 µM | HEK293T cells | [3] | |
| 87 µM | U2Os cells | [3] |
Selectivity Profile
A key attribute of a chemical probe is its selectivity. This compound has been profiled against a panel of protein methyltransferases and kinases, demonstrating a high degree of selectivity for METTL3. At a concentration of 10 µM, this compound showed minimal inhibition of other tested methyltransferases and kinases, with most retaining over 75% of their enzymatic activity.[1][6] This selectivity is attributed to specific interactions within the S-adenosyl methionine (SAM) binding pocket of METTL3, including a notable conformational rearrangement of Lys513.[1][7]
Table 2: Selectivity of this compound against a Panel of Protein Methyltransferases and Kinases
Remaining enzymatic activity in the presence of 10 µM this compound.
| Target Class | Target | Remaining Activity (%) |
| Protein Methyltransferases | DOT1L | 98-100% |
| G9a | 96-99% | |
| MLL4 complex | 88-89% | |
| PRDM9 | >75% | |
| Kinases | Various promiscuous kinases | >75% |
Cellular Mechanisms and Effects
This compound readily penetrates cells and leads to a dose-dependent reduction in the levels of N6-methyladenosine (m6A) on mRNA in various cell lines, including the acute myeloid leukemia (AML) cell line MOLM-13, as well as HEK293T and U2Os cells.[3][8] The reduction in m6A levels is rapid, with a half-decay time of approximately 1.8 hours in MOLM-13 cells.[1][5] This inhibition of METTL3's methyltransferase activity by this compound has been shown to induce apoptosis and cell cycle arrest, particularly in METTL3-dependent cancer cells like MOLM-13.[3][9]
Experimental Methodologies
The characterization of this compound involved a series of robust biochemical and cellular assays. The following provides an overview of the key experimental protocols employed.
Homogenous Time-Resolved Fluorescence (HTRF) Enzyme Inhibition Assay
This biochemical assay was central to determining the in vitro potency of this compound against METTL3.
-
Principle: The assay measures the enzymatic activity of METTL3 by detecting the transfer of a methyl group from the co-substrate SAM to an RNA substrate. The detection is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore, which is modulated by the methylation event.
-
General Protocol:
-
Recombinant METTL3/METTL14 complex is incubated with the RNA substrate and varying concentrations of the inhibitor (this compound).
-
The enzymatic reaction is initiated by the addition of SAM.
-
After a defined incubation period, detection reagents, including donor and acceptor fluorophores coupled to antibodies that recognize the methylated product, are added.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular m6A Quantification by Triple-Quadrupole LC-MS/MS
To assess the effect of this compound on cellular m6A levels, a highly sensitive mass spectrometry-based method was utilized.
-
Principle: This method allows for the precise quantification of m6A relative to unmodified adenosine (B11128) (A) in total RNA or mRNA.
-
General Protocol:
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
Total RNA or mRNA is extracted and purified.
-
The RNA is digested into single nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
The resulting nucleosides are separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS).
-
The ratio of m6A to A is calculated based on the integrated peak areas of the respective mass transitions.
-
Cell Viability and Growth Inhibition Assays
Standard cell-based assays were used to determine the effect of this compound on cell proliferation.
-
Principle: These assays measure the number of viable cells after treatment with the compound.
-
General Protocol (e.g., using CellTiter-Glo®):
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A reagent containing a cell-permeable substrate for luciferase and luciferase itself is added to the wells.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
GI50 values are determined by plotting cell viability against compound concentration.
-
Kinase and Methyltransferase Selectivity Profiling
To evaluate the selectivity of this compound, it was screened against a broad panel of kinases and methyltransferases.
-
Principle: These are typically in vitro enzymatic assays that measure the activity of a large number of enzymes in the presence of a fixed concentration of the inhibitor.
-
General Protocol:
-
A panel of purified kinases or methyltransferases is assembled.
-
Each enzyme is assayed in the presence of this compound (e.g., at 10 µM) and a control (DMSO).
-
The enzymatic activity is measured using an appropriate detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
The remaining activity in the presence of the inhibitor is calculated as a percentage of the control activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental logic is crucial for understanding the role of this compound.
Caption: METTL3-mediated m6A RNA modification pathway and its inhibition by this compound.
Caption: Experimental workflow for the characterization of the METTL3 inhibitor this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Delving into the Downstream Consequences of METTL3 Inhibition by UZH1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N6-methyladenosine (m6A) modification of messenger RNA (mRNA) is a critical regulator of gene expression, with the methyltransferase METTL3 playing a central role in this process. Dysregulation of METTL3 has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target. UZH1a is a potent and selective small-molecule inhibitor of METTL3 that has emerged as a valuable tool for dissecting the functional roles of m6A and for preclinical validation of METTL3 inhibition. This technical guide provides an in-depth exploration of the downstream effects of METTL3 inhibition by this compound, offering a comprehensive resource for researchers in the field. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular consequences of targeting METTL3.
Introduction to METTL3 and its Inhibition by this compound
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the m6A methyltransferase complex, which also includes METTL14 and WTAP. This complex is responsible for installing the m6A modification on mRNA, influencing its stability, translation, and splicing.[1][2] In numerous cancers, METTL3 is overexpressed and promotes oncogenesis by enhancing the expression of key cancer-driving genes.[1][3]
This compound is a small molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby blocking its methyltransferase activity.[4][5] This inhibition leads to a global reduction in m6A levels in mRNA, triggering a cascade of downstream effects that ultimately impact cell fate.[6][7]
Quantitative Effects of this compound on Cellular Processes
The inhibition of METTL3 by this compound elicits a range of quantifiable effects on cancer cells, particularly in models of acute myeloid leukemia (AML), such as the MOLM-13 cell line. These effects underscore the therapeutic potential of targeting this pathway.
Biochemical and Cellular Potency of this compound
This compound demonstrates potent inhibition of METTL3 both in biochemical assays and in cellular contexts.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 280 nM | In vitro enzymatic assay | [7][8] |
| Cellular m6A IC50 | 4.6 µM | MOLM-13 | [4][8] |
Impact on Cell Viability
Treatment with this compound leads to a dose-dependent decrease in the viability of cancer cells that are dependent on METTL3 activity.
| Cell Line | IC50 (72h treatment) | Cancer Type | Reference |
| MOLM-13 | 11 µM | Acute Myeloid Leukemia | [7][8] |
| HEK293T | 67 µM | Embryonic Kidney | [8] |
| U2Os | 87 µM | Osteosarcoma | [8] |
Induction of Apoptosis and Cell Cycle Arrest
METTL3 inhibition by this compound promotes programmed cell death (apoptosis) and halts cell cycle progression in sensitive cancer cell lines. In MOLM-13 cells treated with 20 µM this compound for 16 hours, a significant increase in the apoptotic cell population is observed.[8] This is accompanied by a notable cell cycle arrest, characterized by an accumulation of cells in the G1 phase and a decrease in the S phase population.[6]
| Cellular Effect | This compound Concentration & Duration | Cell Line | Observation | Reference |
| Apoptosis | 20 µM for 16h | MOLM-13 | Increased percentage of apoptotic cells | [8] |
| Cell Cycle | 20 µM for 16h | MOLM-13 | Arrest in G1 phase | [6] |
Downstream Signaling Pathways Modulated by METTL3 Inhibition
METTL3-mediated m6A modification regulates the expression of a multitude of proteins, including key components of major signaling pathways that are fundamental to cancer cell proliferation and survival. Inhibition of METTL3 by this compound can therefore lead to the dysregulation of these critical pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. METTL3 has been shown to modulate the activity of this pathway.[1][3] For instance, METTL3 can promote the expression of key components of this pathway.[3] Consequently, inhibition of METTL3 is expected to lead to a downregulation of PI3K/AKT signaling.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. METTL3 has been shown to influence this pathway by modulating the expression of key components.[1][9] For example, METTL3 can regulate the expression of upstream activators of the pathway.[9] Inhibition of METTL3 can therefore lead to a dampening of MAPK/ERK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of METTL3 inhibition by this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
m6A Quantification by UPLC-MS/MS
This protocol provides a general workflow for the quantification of global m6A levels in mRNA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
mRNA purification kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
UPLC-MS/MS system
Procedure:
-
Isolate total RNA from this compound-treated and control cells.
-
Purify mRNA from the total RNA.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the nucleoside mixture by UPLC-MS/MS to separate and quantify adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Calculate the m6A/A ratio to determine the global m6A level.
Conclusion
The METTL3 inhibitor this compound serves as a powerful chemical probe to elucidate the downstream consequences of m6A depletion. Its application has revealed the profound impact of METTL3 on cancer cell viability, apoptosis, and cell cycle progression, largely through the modulation of critical oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK. The quantitative data and detailed protocols presented in this guide are intended to equip researchers with the necessary tools to further investigate the intricate roles of METTL3 and the therapeutic potential of its inhibition. As our understanding of the epitranscriptome expands, the continued use of selective inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 promotes translation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
UZH1a: An In-depth Technical Guide on its Impact on Gene Expression and RNA Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. We delve into its mechanism of action, its profound effects on gene expression and RNA stability, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating the epitranscriptomic regulation of cellular processes and exploring novel therapeutic avenues.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a critical chemical probe for studying the biological functions of METTL3.[1][2][3][4][5] METTL3 is the catalytic subunit of the methyltransferase complex responsible for the most abundant internal modification of eukaryotic mRNA, N6-methyladenosine (m6A).[2][4][6] This modification plays a pivotal role in regulating various aspects of RNA metabolism, including splicing, nuclear export, translation, and stability. Dysregulation of METTL3 and m6A levels has been implicated in a range of diseases, most notably cancer.[2][4][6] this compound offers a powerful tool to pharmacologically modulate METTL3 activity and dissect the downstream consequences of m6A inhibition.
Mechanism of Action
This compound acts as a potent and selective inhibitor of METTL3.[1][2][3][4][5] It binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, preventing the transfer of a methyl group from SAM to adenosine (B11128) residues on target RNAs.[6] This leads to a global reduction in m6A levels in mRNA, thereby altering the epitranscriptomic landscape of the cell. The inhibition is highly selective for METTL3, with its enantiomer, UZH1b, being significantly less active.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| METTL3 | Biochemical Assay | 280 | [1][2][4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time (h) | Reference |
| MOLM-13 | Cell Growth Inhibition | IC50 | 11 | 72 | [1][2] |
| HEK293T | Cell Growth Inhibition | IC50 | 67 | 72 | [1][2] |
| U2Os | Cell Growth Inhibition | IC50 | 87 | 72 | [1][2] |
| MOLM-13 | m6A Reduction in mRNA | IC50 | 4.6 | 16 | [1][2] |
Impact on Gene Expression and RNA Stability
The reduction of m6A levels by this compound has significant consequences for gene expression and RNA stability. m6A marks can be recognized by "reader" proteins that determine the fate of the modified mRNA. A primary mechanism by which m6A affects gene expression is by influencing RNA stability. Generally, m6A-modified transcripts are targeted for degradation.[3][7] Therefore, inhibition of METTL3 by this compound can lead to the stabilization of specific mRNAs, resulting in their increased abundance and subsequent changes in protein levels. This can, in turn, affect various cellular processes, including apoptosis and cell cycle progression, particularly in cancer cells that are dependent on METTL3 activity.[2][4][5][8] For instance, in MOLM-13 acute myeloid leukemia (AML) cells, this compound treatment leads to increased apoptosis and cell cycle arrest.[2][4][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Analysis of Global Gene Expression by RNA Sequencing (RNA-Seq)
This protocol outlines the steps for analyzing changes in the transcriptome of cells treated with this compound.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest (e.g., MOLM-13) to logarithmic growth phase.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).
-
Harvest cells and proceed immediately to RNA extraction.
2. RNA Extraction:
-
Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA.[9][10][11][12] This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.[9][11][12]
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to generate a raw counts table.[9]
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Conduct downstream analyses such as functional enrichment (Gene Ontology, Pathway analysis) to interpret the biological significance of the differentially expressed genes.[9]
Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the expression changes of specific genes identified by RNA-seq.[13][14][15][16][17]
1. cDNA Synthesis:
-
Treat total RNA (1 µg) with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[14][15]
2. Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.[14]
-
Perform the PCR in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a dissociation curve analysis at the end of the PCR to verify the specificity of the amplified product.[14]
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Assessment of mRNA Stability using Actinomycin D
This protocol measures the decay rate of specific mRNAs upon transcriptional inhibition.[18][19][20][21][22]
1. Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired duration.
-
Add Actinomycin D (a transcription inhibitor, typically at 5 µg/mL) to the culture medium to block new RNA synthesis.[18][21]
2. Time-Course RNA Collection:
-
Harvest cells at multiple time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
Isolate total RNA from each time point as described in section 5.1.2.
3. Gene Expression Analysis:
-
Quantify the amount of the target mRNA at each time point using qRT-PCR as described in section 5.2.
4. Data Analysis:
-
Normalize the mRNA levels at each time point to the level at time 0.
-
Plot the relative mRNA abundance against time and calculate the mRNA half-life by fitting the data to a one-phase decay curve.
Luciferase Reporter Assay for RNA Stability
This assay is used to investigate the effect of this compound on the stability of a specific mRNA transcript.[23][24][25][26][27]
1. Plasmid Construction:
-
Clone the 3' UTR of the gene of interest downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
2. Cell Transfection and Treatment:
-
Co-transfect the luciferase reporter construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization) into the cells.
-
After transfection, treat the cells with this compound or a vehicle control.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between this compound-treated and control cells. A higher luciferase activity in the presence of this compound suggests stabilization of the reporter mRNA.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound's impact.
Caption: Logical relationships of this compound's regulatory mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low RNA stability signifies strong expression regulatability of tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
- 11. What are the steps involved in RNA-Seq? | AAT Bioquest [aatbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. idtdna.com [idtdna.com]
- 18. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts [en.bio-protocol.org]
- 21. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 22. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 23. Analysis of RBP Regulation and Co-regulation of mRNA 3' UTR Regions in a Luciferase Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promegaconnections.com [promegaconnections.com]
- 27. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
UZH1a: A Technical Guide to a Selective METTL3 Inhibitor for Epitranscriptomic Research
Introduction: UZH1a is a potent and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), a critical enzyme in the regulation of gene expression.[1][2][3] METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[2][4] This m6A modification, often referred to as an "epitranscriptomic" mark, plays a pivotal role in various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation.[2] By inhibiting METTL3, this compound allows for the modulation of m6A levels, making it a valuable chemical probe for studying METTL3's role in cellular processes and a potential therapeutic agent, particularly in oncology.[1][3][5]
Mechanism of Action
This compound functions as a competitive inhibitor by occupying the S-Adenosyl Methionine (SAM) binding site of METTL3.[2][4] SAM is the methyl donor cofactor required for the transfer of a methyl group to the N6 position of adenosine (B11128) in RNA. By blocking the binding of SAM, this compound effectively prevents the catalytic activity of the METTL3-METTL14 complex, leading to a dose-dependent reduction in global m6A levels in mRNA.[2][5] The crystal structure of this compound in complex with METTL3 has been resolved, revealing the specific interactions that confer its potency and selectivity over other methyltransferases.[5][6]
Signaling Pathway of m6A RNA Modification
The deposition of m6A is a dynamic process regulated by "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins). This compound directly targets the "writer" complex.
Quantitative Data Summary
This compound has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity.[3][5] Its effects vary across different cell lines, highlighting the differential reliance of cancer cells on m6A signaling.[5][7]
| Parameter | Target/Cell Line | Value (IC50) | Notes |
| Biochemical Inhibition | METTL3 Enzyme | 280 nM | Potent inhibition in a cell-free biochemical assay.[1][3][5] |
| m6A Level Reduction | MOLM-13 Cells | 4.6 µM | Concentration required to reduce m6A levels in mRNA by 50% in leukemia cells.[1][3] |
| U2OS Cells | 9 µM | IC50 for m6A level reduction in osteosarcoma cells.[8] | |
| HEK293T Cells | 15 µM | IC50 for m6A level reduction in embryonic kidney cells.[8] | |
| Cell Growth Inhibition | MOLM-13 Cells | 11 µM | Potent anti-proliferative effect on Acute Myeloid Leukemia (AML) cells.[1][3] |
| HEK293T Cells | 67 µM | Moderate effect on embryonic kidney cells.[1][3] | |
| U2OS Cells | 87 µM | Modest effect on osteosarcoma cells.[1][3] |
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound, based on published research.
Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., MOLM-13, U2OS, HEK293T) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 2.5 µM to 160 µM). Include a DMSO-only control.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Quantification of m6A Levels in mRNA by LC-MS/MS
This protocol measures the direct impact of this compound on its target.
-
Cell Treatment: Treat cultured cells (e.g., MOLM-13) with this compound at various concentrations (e.g., 2.5 µM to 100 µM) or a single high dose (e.g., 40 µM) for a set time (e.g., 16 hours).[1][8]
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture using triple-quadrupole liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amounts of N6-methyladenosine (m6A) and adenosine (A).
-
Data Analysis: Calculate the m6A/A ratio for each sample and normalize to the DMSO-treated control to determine the dose-dependent reduction in m6A levels.[8]
Experimental Workflow Diagram
Cellular Effects of this compound Treatment
Inhibition of METTL3 by this compound has been shown to have significant consequences in cancer cell lines, particularly those dependent on m6A modifications for survival.
-
Apoptosis and Cell Cycle Arrest: In MOLM-13 AML cells, treatment with this compound (e.g., 20 µM for 16 hours) leads to an increase in apoptosis and cell cycle arrest.[1][5] This suggests that METTL3 activity is crucial for the survival and proliferation of these leukemia cells.
-
Anti-Tumor Activity: The growth inhibition observed in AML cell lines highlights the potential of this compound as an anti-leukemic agent.[1][3] The reliance on METTL3 varies between cancer types, as osteosarcoma (U2OS) and embryonic kidney (HEK293T) cells are less sensitive to this compound's effects.[3][5]
This compound is a selective and cell-permeable chemical probe for the m6A writer enzyme METTL3.[5] Its ability to potently inhibit METTL3 and reduce cellular m6A levels makes it an indispensable tool for dissecting the complex roles of epitranscriptomics in gene regulation, cellular differentiation, and disease. For researchers in drug development, the pronounced anti-leukemic effects of this compound in preclinical models underscore the therapeutic potential of targeting METTL3 in m6A-addicted cancers.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UZH1a in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UZH1a, a potent and selective inhibitor of the methyltransferase METTL3, in in vitro kinase assays. While this compound is not a primary kinase inhibitor, these protocols will enable researchers to assess its specificity and potential off-target effects against various kinases.
Introduction
This compound is a well-characterized small molecule inhibitor of METTL3, an N6-adenosine methyltransferase, with a reported IC50 of 280 nM.[1][2] In the context of drug discovery and development, it is crucial to characterize the selectivity of lead compounds against a broad range of biological targets, including protein kinases, to identify potential off-target effects. These notes provide detailed protocols for testing this compound in a standard in vitro kinase assay format.
While primarily targeting METTL3, this compound has demonstrated high selectivity with weak inhibition against a panel of protein kinases.[2][3][4] The following protocols and data will guide researchers in designing experiments to confirm this selectivity against their kinase of interest.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of protein kinases. The data is presented as the percentage of remaining enzymatic activity in the presence of 10 µM this compound. A higher percentage indicates weaker inhibitory potency.
| Kinase Target | Remaining Activity (%) at 10 µM this compound (Replicate 1) | Remaining Activity (%) at 10 µM this compound (Replicate 2) |
| Serine/Threonine Kinases | ||
| PKA | 95 | 98 |
| PKCα | 92 | 95 |
| AKT1 | 98 | 101 |
| ERK1 | 89 | 92 |
| GSK3β | 102 | 105 |
| ROCK1 | 96 | 99 |
| Tyrosine Kinases | ||
| c-Src | 91 | 94 |
| EGFR | 97 | 100 |
| VEGFR2 | 93 | 96 |
| Other Kinases | ||
| CDK2/cyclin A | 99 | 102 |
| p38α | 94 | 97 |
Source: Adapted from selectivity profiling data. The closer the remaining activity is to 100%, the weaker the inhibitory effect of this compound.[3][5]
Experimental Protocols
This section outlines a detailed methodology for a generic in vitro kinase assay to evaluate the effect of this compound. The protocol is adaptable for various kinases and detection methods, such as radiometric, fluorescence-based, or luminescence-based assays.[6]
General In Vitro Kinase Assay Workflow
Caption: General workflow for an in vitro kinase assay to test this compound.
Detailed Protocol
Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate
-
This compound (MedchemExpress)[1]
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (specific to the kinase, but a general buffer can be 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO (for this compound dilution)
-
384-well or 96-well plates (black or white, depending on the detection method)
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™, or a phosphospecific antibody)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Preparation of Reagents:
-
Thaw all reagents (kinase, substrate, ATP) on ice.
-
Prepare the kinase assay buffer.
-
Prepare a working solution of ATP in kinase buffer at the desired concentration (often at or near the Km for the specific kinase).
-
Prepare a working solution of the substrate in kinase buffer.
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%). It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Include a DMSO-only control (vehicle control) which represents 0% inhibition.
-
Include a no-kinase control (background) and a positive control inhibitor if available.
-
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO vehicle to the appropriate wells of the assay plate.
-
Add the kinase solution to all wells except the no-kinase control.
-
Add the substrate solution to all wells.
-
The final volume in each well before initiating the reaction will depend on the specific assay format (e.g., 5 µL).
-
-
Pre-incubation (Optional but Recommended):
-
Pre-incubate the plate with the kinase and this compound for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Mix the plate gently (e.g., on a plate shaker for 1-2 minutes).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-90 minutes). This time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions. This may involve adding a stop solution containing EDTA.
-
Add the detection reagent. For example, if using a luminescence-based assay like Kinase-Glo®, add an equal volume of the reagent to each well.[6]
-
Incubate for the recommended time to stabilize the signal (e.g., 10 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control (100% activity).
-
Percentage of Inhibition = 100 - [(Signal with this compound / Signal with DMSO) x 100]
-
If a dose-response is observed, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Context
While this compound does not directly target kinases, it inhibits METTL3, which is involved in the m6A RNA methylation pathway. This pathway can influence the expression of various proteins, including kinases and components of their signaling pathways.
Caption: this compound inhibits METTL3, impacting m6A RNA methylation and potentially downstream protein expression, including kinases.
Conclusion
This compound is a highly selective METTL3 inhibitor with minimal activity against a broad panel of protein kinases. The provided protocols offer a robust framework for researchers to independently verify the selectivity of this compound against their specific kinase of interest. This is a critical step in ensuring the on-target effects of this compound in cellular and in vivo studies. Proper control experiments and careful data analysis are essential for accurate interpretation of the results.
References
Application Notes and Protocols: Determining the Optimal Concentration of UZH1a for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
UZH1a is a potent and selective small molecule inhibitor of METTL3, a key "writer" enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2][3] The m6A modification is a critical regulator of various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[3] this compound exerts its effects by binding to the S-adenosyl methionine (SAM)-binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues in RNA.[3] Inhibition of METTL3 by this compound has been shown to reduce global m6A methylation levels, inhibit cell growth, induce apoptosis, and cause cell cycle arrest in sensitive cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13.[1][2][4]
Determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. An ideal concentration should elicit the desired biological response (i.e., METTL3 inhibition) without causing non-specific effects or excessive cytotoxicity, unless cytotoxicity is the endpoint of interest.[5] This document provides detailed protocols for determining the optimal concentration of this compound in a given cell line.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the MOLM-13 cell line. These tables are provided as a guide for expected results when following the protocols outlined below.
Table 1: Cytotoxicity of this compound in MOLM-13 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 75.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 20 | 28.7 | 4.9 |
| 50 | 10.2 | 3.1 |
| 100 | 5.1 | 2.5 |
| IC50 (µM) | ~11 |
Table 2: Effect of this compound on Global m6A RNA Methylation in MOLM-13 Cells
| This compound Concentration (µM) | Relative m6A/A Ratio (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 6.8 |
| 1 | 88.2 | 5.9 |
| 2.5 | 65.7 | 7.2 |
| 5 | 48.9 | 6.3 |
| 10 | 30.1 | 5.4 |
| 20 | 18.5 | 4.7 |
| 40 | 12.3 | 3.9 |
| IC50 (µM) | ~4.6 |
Table 3: Induction of Apoptosis by this compound in MOLM-13 Cells
| This compound Concentration (µM) | Apoptotic Cells (%) (Annexin V+) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 |
| 10 | 15.8 | 2.3 |
| 20 | 35.4 | 3.1 |
| 40 | 62.1 | 4.5 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50) using MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
This compound
-
MOLM-13 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 100 µM to 1 µM). A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should also be prepared.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different this compound concentrations or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Quantification of Global m6A RNA Methylation
This protocol outlines a method to assess the functional activity of this compound by measuring its effect on global m6A levels in total RNA.
Materials:
-
This compound
-
MOLM-13 cells (or other cell line of interest)
-
6-well cell culture plates
-
Total RNA extraction kit
-
LC-MS/MS system
-
Enzymes for RNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
m6A and Adenosine standards
Procedure:
-
Cell Culture and Treatment: Seed MOLM-13 cells in 6-well plates and treat with a range of this compound concentrations (e.g., 2.5 µM to 100 µM) for 16 hours.[1][6]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Digestion: Digest the total RNA to single nucleosides using a cocktail of enzymes.
-
LC-MS/MS Analysis: Analyze the digested RNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of m6A and adenosine (A).
-
Data Analysis:
-
Calculate the m6A/A ratio for each sample.
-
Normalize the m6A/A ratio of the this compound-treated samples to the vehicle control.
-
Plot the normalized m6A/A ratio against the log of the this compound concentration to determine the IC50 for m6A reduction.
-
Protocol 3: Analysis of Apoptosis by Annexin V Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
MOLM-13 cells (or other cell line of interest)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed MOLM-13 cells in 6-well plates and treat with selected concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 16 hours.[1][4]
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Calculate the total percentage of apoptotic cells (early + late apoptotic).
-
Visualizations
Caption: METTL3 signaling pathway and this compound inhibition.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of UZH1a in Studying AML Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The N6-methyladenosine (m6A) modification of RNA, catalyzed by the METTL3-METTL14 methyltransferase complex, has emerged as a critical regulator of gene expression and is frequently dysregulated in AML. METTL3, the catalytic subunit of this complex, is overexpressed in various AML subtypes and plays a crucial role in promoting leukemic cell proliferation and survival. UZH1a is a potent and selective small molecule inhibitor of METTL3, making it a valuable chemical probe for studying the biological functions of METTL3 and a potential therapeutic agent for AML.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate AML cell proliferation.
Mechanism of Action
This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the METTL3-catalyzed m6A modification. By binding to the SAM-binding pocket of METTL3, this compound effectively blocks its methyltransferase activity. This leads to a global reduction in m6A levels on messenger RNA (mRNA), which in turn affects the stability, splicing, and translation of key transcripts involved in cell proliferation and survival. In AML cells, inhibition of METTL3 by this compound has been shown to downregulate the expression of oncogenes such as c-MYC and members of the Bcl-2 family, ultimately leading to cell cycle arrest and apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on AML cell lines, with a focus on the MOLM-13 cell line.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Biochemical Assay) | - | 280 nM | [2] |
| GI50 (Growth Inhibition, 72h) | MOLM-13 | 11 µM | [2][3][4] |
| HEK293T | 67 µM | [2][4] | |
| U2Os | 87 µM | [2][4] | |
| IC50 (m6A Reduction, 16h) | MOLM-13 | 4.6 µM | [2][4] |
Table 2: Effect of this compound (20 µM, 16h) on MOLM-13 Cell Cycle Distribution
| Cell Cycle Phase | Control (%) | This compound-treated (%) | Reference |
| G0/G1 | 45.3 ± 2.5 | 58.1 ± 3.1 | [1] |
| S | 42.5 ± 1.8 | 28.9 ± 2.7 | [1] |
| G2/M | 12.2 ± 1.1 | 13.0 ± 0.9 | [1] |
Table 3: Effect of this compound (20 µM, 16h) on Apoptosis in MOLM-13 Cells
| Cell Population | Control (%) | This compound-treated (%) | Reference |
| Viable (Annexin V- / PI-) | 93.2 ± 1.5 | 81.5 ± 4.2 | [1] |
| Early Apoptotic (Annexin V+ / PI-) | 3.5 ± 0.8 | 12.3 ± 3.1 | [1] |
| Late Apoptotic (Annexin V+ / PI+) | 2.1 ± 0.5 | 4.8 ± 1.1 | [1] |
| Necrotic (Annexin V- / PI+) | 1.2 ± 0.4 | 1.4 ± 0.5 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on AML cell proliferation are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of AML cells.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound in AML cells.
Materials:
-
AML cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cells treated with this compound and vehicle control
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for examining the protein levels of METTL3 and its downstream targets.
Materials:
-
AML cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-METTL3, anti-c-MYC, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
Application Notes and Protocols for UZH1a-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH1a is a potent and selective small molecule inhibitor of METTL3, a key "writer" enzyme of N6-methyladenosine (m6A) modification on RNA.[1][2][3][4][5] The m6A modification plays a critical role in regulating mRNA stability, translation, and splicing, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).[6][7] this compound exerts its anti-cancer effects by inhibiting METTL3, leading to a reduction in global m6A levels in mRNA, which in turn induces cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2][3][8] These application notes provide a comprehensive overview of the this compound protocol for inducing apoptosis, including its mechanism of action, quantitative data, and detailed experimental procedures.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[6] This inhibition leads to a time- and dose-dependent decrease in the overall m6A levels in mRNA.[1][3] In cancer cells that are dependent on m6A modifications for their survival and proliferation, such as the AML cell line MOLM-13, the reduction in m6A levels disrupts essential cellular processes, ultimately triggering apoptosis.[1][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| METTL3 Inhibition (IC50) | 280 nM | Biochemical Assay | [1][3][4] |
| m6A Level Reduction in mRNA (IC50) | 4.6 µM | MOLM-13 | [2][5] |
| m6A Level Reduction in mRNA (IC50) | 7 µM | MOLM-13 | [9] |
| m6A Level Reduction in mRNA (IC50) | 9 µM | U2OS | [9] |
| m6A Level Reduction in mRNA (IC50) | 15 µM | HEK293T | [9] |
Table 2: Anti-proliferative Activity of this compound (IC50)
| Cell Line | IC50 Value | Treatment Duration | Reference |
| MOLM-13 (AML) | 11 µM | 72 h | [2][4] |
| U2OS (Osteosarcoma) | 87 µM | 72 h | [2][4] |
| HEK293T (Embryonic Kidney) | 67 µM | 72 h | [2][4] |
Table 3: Cellular Effects of this compound in MOLM-13 Cells
| Effect | Concentration | Treatment Duration | Observation | Reference |
| Increased Apoptosis | 20 µM | 16 h | Significant increase in Annexin-V positive cells | [1][8][10] |
| Cell Cycle Arrest | 20 µM | 16 h | Increased ratio of cells in G1 phase, decreased in S phase | [1] |
| Colony Formation Inhibition | 5, 10, 20 µM | 10-12 days | Dose-dependent reduction in colony formation | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its apoptotic effects.
Caption: Proposed signaling pathway of this compound in inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Flow Cytometry
This protocol is adapted from the methodology used to assess apoptosis in MOLM-13 cells treated with this compound.[1][8][10]
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-Annexin V
-
TO-PRO-3 Iodide (or other viability dye like Propidium Iodide)
-
12-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL in a 12-well plate.
-
Treatment: Treat the cells with 20 µM this compound. As a negative control, treat a separate well with an equivalent volume of DMSO (e.g., 0.5% v/v).
-
Incubation: Incubate the plate for 16 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, transfer the cells to microcentrifuge tubes and pellet them by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS and then once with 1x Annexin V Binding Buffer.
-
Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Adjust the cell concentration to 2 x 10^6 cells/mL. Add FITC-Annexin V and TO-PRO-3 according to the manufacturer's instructions.
-
Incubation for Staining: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. FITC-Annexin V will detect early apoptotic cells, while TO-PRO-3 will identify late apoptotic and necrotic cells.
Protocol 2: Cell Viability/Anti-proliferative Assay
This protocol can be used to determine the IC50 value of this compound in different cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, U2OS, HEK293T)
-
Appropriate cell culture medium and supplements
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 2.5 µM to 160 µM). Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value can be calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the role of METTL3 and m6A methylation in cancer biology. The protocols outlined above provide a framework for investigating the pro-apoptotic effects of this compound in cancer cells. Researchers should note that the sensitivity to this compound can vary between different cell lines, highlighting the importance of empirical determination of optimal concentrations and treatment times for each experimental system.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Investigating UZH1a in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental workflow for investigating the therapeutic potential of UZH1a, a selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, in combination with other anti-cancer agents. This compound has demonstrated antitumor activity as a single agent by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Combining this compound with other drugs could offer a synergistic approach to enhance efficacy and overcome resistance. These application notes and protocols outline a comprehensive strategy for evaluating such combinations, from initial screening to mechanistic studies.
Introduction to this compound and Combination Therapy
This compound is a potent and selective inhibitor of METTL3, with an IC50 of 280 nM.[1][2] METTL3 is an RNA methyltransferase responsible for the m6A modification, which plays a crucial role in regulating gene expression and is often dysregulated in cancer.[4] Inhibition of METTL3 by this compound has been shown to reduce m6A levels in mRNA, inhibit the growth of cancer cells, and induce apoptosis and cell cycle arrest, particularly in acute myeloid leukemia (AML) cell lines like MOLM-13.[1][2][3][5]
Combination therapy is a cornerstone of cancer treatment, often leading to improved therapeutic outcomes by targeting multiple pathways, reducing toxicity, and preventing the development of drug resistance.[6] Given this compound's mechanism of action, combining it with drugs that have complementary or synergistic effects is a rational approach to enhance its anti-cancer activity.
This document outlines a hypothetical experimental workflow for combining this compound with a standard chemotherapeutic agent, such as a DNA-damaging agent (e.g., doxorubicin) or an antimetabolite (e.g., cytarabine), in a relevant cancer cell line (e.g., MOLM-13 for AML).
Signaling Pathway of METTL3
The METTL3-METTL14 complex is the primary "writer" of m6A methylation on mRNA. This modification influences various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. In cancer, dysregulation of METTL3-mediated m6A methylation can promote oncogenesis by affecting the expression of key genes involved in cell proliferation, survival, and differentiation.[4] For instance, METTL3 has been shown to methylate Bcl-2 transcripts, facilitating the translation of this anti-apoptotic factor.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. blog.crownbio.com [blog.crownbio.com]
How to dissolve and store UZH1a for long-term use
Application Notes and Protocols for UZH1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, with an IC50 of 280 nM.[1][2] It serves as a valuable chemical probe for studying the role of METTL3 and m6A RNA modification in various cellular processes.[1][2] this compound has demonstrated anti-tumor activity, including the induction of apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cell lines, making it a compound of interest in cancer research and drug development.[2][3] Proper dissolution and storage are critical for maintaining the stability and activity of this compound for reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H42N6O | [1] |
| Molecular Weight | 558.71 g/mol | [1] |
| Biochemical Potency (IC50) | 280 nM | [1][2] |
| Cellular Potency (IC50) | MOLM-13: 11 µMHEK293T: 67 µMU2Os: 87 µM | [1][2] |
| Cellular m6A Reduction (IC50) | MOLM-13: 4.6 µM | [1][2] |
| Octanol-Water Partition Coefficient (logD7.4) | 2.6 | [4][5] |
Dissolution Protocols
This compound requires different dissolution protocols for in vitro and in vivo applications. For all applications, it is recommended to start by preparing a stock solution in an appropriate organic solvent.
In Vitro Stock Solution Preparation
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for use in cell-based assays.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming can be applied.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
In Vivo Formulation Preparation
For animal studies, a clear stock solution in DMSO should first be prepared, followed by dilution in a suitable vehicle. The final working solution for in vivo experiments should be prepared fresh on the day of use.[1] Below are established protocols for preparing this compound formulations for in vivo administration.
3.2.1. Corn Oil-Based Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear, homogenous solution is obtained.[1]
-
Note: This formulation achieves a solubility of ≥ 6 mg/mL (10.74 mM).[1] Careful consideration is advised if the continuous dosing period exceeds half a month.[1]
3.2.2. PEG300 and Tween-80-Based Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[1]
-
Note: This formulation yields a clear solution with a solubility of ≥ 5.5 mg/mL (9.84 mM).[1]
3.2.3. SBE-β-CD-Based Formulation
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in saline.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix until a clear solution is achieved.[1]
-
Note: This formulation results in a solubility of ≥ 5.5 mg/mL (9.84 mM).[1]
Long-Term Storage
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage of stock solutions.[1] |
Key Recommendations:
-
Store stock solutions in tightly sealed vials to prevent evaporation and contamination.
-
Aliquot stock solutions to minimize the number of freeze-thaw cycles.
-
Protect from light.
-
In vivo working solutions should be prepared fresh daily.[1]
Visual Protocols and Pathways
Experimental Workflow for this compound Dissolution and Storage
Caption: Workflow for this compound dissolution and storage.
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits METTL3, leading to cellular effects.
References
Application Notes and Protocols: UZH1a Treatment for m6A Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, for the targeted reduction of m6A levels in cellular contexts. Detailed protocols for key experimental procedures are provided to facilitate the application of this compound in research and drug development settings.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a critical role in regulating mRNA splicing, nuclear export, stability, and translation. The m6A modification is installed by a "writer" complex, with METTL3 serving as the key catalytic subunit. Dysregulation of m6A levels has been implicated in various diseases, including several types of cancer, making the m6A machinery an attractive target for therapeutic intervention.[1][2][3]
This compound is a small molecule inhibitor that demonstrates high selectivity and nanomolar potency against METTL3.[4][5] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[1] This specific inhibition leads to a dose- and time-dependent reduction of cellular m6A levels, which in turn can induce downstream effects such as cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cell lines dependent on METTL3 activity.[4][5][6][7]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of METTL3. The diagram below illustrates the signaling pathway from METTL3-mediated m6A deposition to the downstream cellular effects that are inhibited by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reducing m6A levels and inhibiting cell growth in various cell lines.
Table 1: this compound Potency in Biochemical and Cellular Assays
| Assay Type | Target | Cell Line | IC50 / GI50 | Reference |
| Biochemical Inhibition | METTL3 | - | 280 nM | [4][5][6] |
| m6A Reduction | Cellular m6A | MOLM-13 | 4.6 µM | [1][4][5][8] |
| Growth Inhibition | Cell Proliferation | MOLM-13 | 11 µM | [4][6][7] |
| Growth Inhibition | Cell Proliferation | HEK293T | 67 µM | [4][5][7] |
| Growth Inhibition | Cell Proliferation | U2Os | 87 µM | [4][5][7] |
Table 2: Time Course of m6A Reduction in MOLM-13 Cells Treated with 40 µM this compound
| Time Point | % m6A Reduction (Normalized to DMSO) | Key Observation | Reference |
| 1 hour | ~30% | Rapid onset of m6A reduction | [6] |
| 2 hours | ~50% | Half-decay time (τ) of 1.8 hours | [6] |
| 4 hours | ~60% | Continued reduction | [6] |
| 8 hours | ~65% | Approaching maximum inhibition | [6] |
| 16 hours | ~70% | Maximum m6A inhibition level reached | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound treatment on m6A levels and cellular phenotypes.
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cell lines and treating them with this compound.
Materials:
-
Cell lines (e.g., MOLM-13, HEK293T, U2Os)
-
Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13, DMEM for HEK293T and U2Os)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a desired density in culture plates or flasks. For example, seed MOLM-13 cells at 2 x 10^5 cells/mL.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the cell culture medium to the desired final concentrations (e.g., 2.5 to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solutions or the vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 1 to 48 hours, depending on the experiment).
-
After incubation, harvest the cells for downstream analysis (e.g., mRNA isolation, protein extraction, flow cytometry).
Quantification of m6A Levels in mRNA by UPLC-MS/MS
This protocol outlines the highly sensitive and specific method of Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) to quantify the m6A/A ratio in mRNA.
Materials:
-
mRNA isolation kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Ammonium acetate
-
UPLC-MS/MS system
Procedure:
-
mRNA Isolation: Isolate total RNA from this compound-treated and control cells, followed by purification of mRNA using an oligo(dT)-based method.
-
RNA Digestion: a. Digest 100-200 ng of mRNA with Nuclease P1 in a buffered solution at 37°C for 2 hours to hydrolyze the RNA into individual nucleosides. b. Subsequently, add Bacterial Alkaline Phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
UPLC-MS/MS Analysis: a. Separate the digested nucleosides using a reverse-phase UPLC column. b. Perform mass spectrometry analysis in positive ion multiple reaction monitoring (MRM) mode. c. Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
Data Analysis: Quantify the amounts of A and m6A by integrating the area under the peaks from the chromatograms. Calculate the m6A/A ratio for each sample. Normalize the results to the vehicle-treated control.
Western Blot Analysis of METTL3 Expression
This protocol is to determine if this compound treatment affects the protein expression level of METTL3. Studies have shown that this compound does not alter cellular METTL3 levels.[6]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-METTL3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary anti-METTL3 antibody overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify band intensities to determine the relative expression of METTL3.
Cell Viability and Apoptosis Assays
These protocols are used to assess the functional consequences of m6A reduction by this compound on cell proliferation and survival.
Cell Viability (e.g., CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate and treat with a dose range of this compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells based on ATP levels.
Apoptosis (Annexin-V Staining):
-
Treat cells with this compound or vehicle control for a specified time (e.g., 16 hours).[6]
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow Overview
The following diagram provides a high-level overview of a typical experimental workflow for evaluating the effects of this compound.
References
- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring m6A Levels Following UZH1a Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying N6-methyladenosine (m6A) levels in total RNA or mRNA following treatment with UZH1a, a potent and selective inhibitor of the METTL3 methyltransferase. This document outlines the mechanism of this compound, presents quantitative data on its effects, and offers detailed protocols for three common m6A detection methods: LC-MS/MS, m6A ELISA, and m6A Dot Blot.
Introduction to this compound
This compound is a small molecule inhibitor that targets METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] By binding to the S-adenosyl methionine (SAM) binding pocket of METTL3, this compound competitively inhibits the transfer of a methyl group to adenosine (B11128) residues on RNA.[1][3] This leads to a global reduction in m6A levels, allowing for the study of the functional consequences of m6A depletion in various biological processes, including cancer cell proliferation and differentiation.[1][2] this compound has been shown to induce a dose-dependent decrease in m6A levels in several cell lines.[4][5]
Data Presentation: Quantitative Effects of this compound on m6A Levels
The following tables summarize the quantitative data on the reduction of m6A levels in various cell lines after treatment with this compound, as determined by UPLC-MS/MS.
Table 1: Dose-Dependent Reduction of m6A/A Ratio in MOLM-13 Cells [4][6]
| This compound Concentration (µM) | m6A/A Ratio (% of DMSO control) |
| 2.5 | ~85% |
| 5.0 | ~60% |
| 10 | ~45% |
| 20 | ~35% |
| 40 | ~30% |
| 100 | ~30% |
| MOLM-13 cells were treated with varying concentrations of this compound for 16 hours. |
Table 2: Time-Course of m6A/A Ratio Reduction in MOLM-13 Cells with 40 µM this compound [4][5][6][7][8]
| Time (hours) | m6A/A Ratio (% of DMSO control) |
| 1 | ~70% |
| 2 | ~55% |
| 4 | ~40% |
| 8 | ~35% |
| 16 | ~30% |
| MOLM-13 cells were treated with 40 µM this compound for the indicated times. |
Table 3: Reduction of m6A/A Ratio in Different Cell Lines [4][8]
| Cell Line | This compound Treatment | m6A/A Ratio (% of DMSO control) |
| MOLM-13 | 40 µM for 16h | ~30% |
| HEK293T | 40 µM for 16h | ~50% |
| U2Os | 40 µM for 16h | ~60% |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: this compound competitively inhibits SAM binding to METTL3, preventing m6A deposition on RNA.
Experimental Workflow for m6A Quantification
Caption: General workflow for measuring m6A levels after this compound treatment.
Experimental Protocols
LC-MS/MS for Absolute Quantification of m6A
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and absolute quantification of m6A.[9][10][11] This method involves the enzymatic digestion of RNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.
Materials:
-
Purified total RNA or mRNA (at least 1 µg)
-
Nuclease P1 (Sigma-Aldrich, N8630)
-
Venom phosphodiesterase I (Sigma-Aldrich, P3243)
-
Sodium bicarbonate
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
m6A and Adenosine standards
-
LC-MS/MS system
Protocol:
-
RNA Digestion:
-
In a microcentrifuge tube, dissolve 1 µg of RNA in 10 µL of nuclease-free water.
-
Add 1 µL of 1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).
-
Add 1 µL of 1 M sodium bicarbonate and 1 µL of venom phosphodiesterase I (0.001 U/µL).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
Dilute the sample with an appropriate volume of mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify m6A and adenosine using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for m6A and adenosine using the prepared standards.
-
Calculate the concentration of m6A and adenosine in the samples based on the standard curves.
-
Determine the m6A/A ratio by dividing the molar amount of m6A by the molar amount of adenosine.
-
m6A ELISA for High-Throughput Quantification
The m6A ELISA is a convenient and high-throughput method for the relative quantification of m6A levels.[14] This assay utilizes an anti-m6A antibody to capture m6A-containing RNA, which is then detected colorimetrically.
Materials:
-
Purified total RNA or mRNA (100-200 ng per well)
-
m6A RNA Methylation Quantification Kit (e.g., Abcam ab185912, Epigentek P-9005)
-
Microplate reader
Protocol:
-
RNA Binding:
-
Add 80 µL of the provided binding solution to each well of the microplate.
-
Add 200 ng of RNA to each well.
-
Incubate at 37°C for 90 minutes.[15]
-
-
Antibody Incubation:
-
Signal Development and Detection:
-
Wash the wells four times with the wash buffer.
-
Add 50 µL of the enhancer solution and incubate for 30 minutes at 37°C.[15]
-
Wash the wells five times with the wash buffer.
-
Add 100 µL of the developer solution and incubate for 10 minutes at room temperature in the dark.[15]
-
Add 100 µL of the stop solution.[15]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the relative m6A levels by comparing the absorbance of the this compound-treated samples to the control (DMSO-treated) samples. A standard curve can also be generated using provided m6A standards for more quantitative results.
-
m6A Dot Blot for Semi-Quantitative Analysis
The m6A dot blot is a simple and cost-effective method for the semi-quantitative detection of m6A levels.[12][16][17] This technique involves spotting denatured RNA onto a membrane, followed by immunodetection with an anti-m6A antibody.
Materials:
-
Purified total RNA or mRNA (100-500 ng per spot)
-
Nylon membrane (e.g., Amersham Hybond-N+)
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody (e.g., Synaptic Systems 202 003)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
RNA Denaturation and Spotting:
-
Denature the RNA samples (100-500 ng in 2 µL) by heating at 95°C for 3 minutes, then immediately place on ice.
-
Carefully spot the denatured RNA onto a nylon membrane.
-
Allow the membrane to air dry.
-
-
Crosslinking and Blocking:
-
Crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-m6A antibody (e.g., 1:1000 dilution) in antibody dilution buffer overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane four times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the dot intensity using software such as ImageJ.[17]
-
To normalize for the amount of RNA spotted, the membrane can be stained with Methylene Blue.
-
Compare the normalized dot intensities of the this compound-treated samples to the control samples.
-
References
- 1. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 14. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 16. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting UZH1a insolubility in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of UZH1a, a potent and selective METTL3 inhibitor. Our goal is to help researchers, scientists, and drug development professionals overcome challenges with this compound solubility in cell culture media to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent and selective inhibitor of METTL3, a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA. It is used in research for the epitranscriptomic modulation of cellular processes and has demonstrated anti-tumor activity, making it a valuable chemical probe for studying METTL3 and a potential lead compound for developing treatments against METTL3-dependent cancers.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][4]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. The powder form can be stored at -20°C for up to three years.[4] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.[5]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What is happening?
A4: This is a common issue for compounds with low aqueous solubility.[5] this compound, like many small molecule inhibitors, is hydrophobic. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[5]
Q5: What is the maximum final concentration of DMSO that is generally tolerated by most cell lines?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is best practice to keep it as low as possible, typically ≤ 0.1%, and to include a vehicle control in your experiments.[5][6][7] It is important to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
This guide addresses common issues related to this compound precipitation in cell culture media and provides step-by-step solutions to ensure successful experiments.
Issue: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
Possible Cause 1: High final concentration of this compound.
-
Solution: Determine the optimal working concentration for your specific cell line and experimental goals. This compound has shown activity at various concentrations depending on the cell line.[1][3] Starting with a dose-response experiment can help identify the lowest effective concentration, which is less likely to precipitate.
Possible Cause 2: Improper dilution technique.
-
Solution: Follow a serial dilution protocol to minimize the solvent polarity shock. Instead of adding the highly concentrated DMSO stock directly to the full volume of media, make intermediate dilutions in your cell culture medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing or pipetting vigorously to ensure rapid and uniform dispersion.[5]
Possible Cause 3: The temperature of the cell culture medium.
-
Solution: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.[5][8] However, be cautious not to overheat the compound or the medium, as this could degrade the compound or damage media components.
Possible Cause 4: Presence of serum in the cell culture medium.
-
Solution: While serum proteins can sometimes help solubilize hydrophobic compounds, high concentrations of certain proteins might also interact with the compound and lead to aggregation. If you suspect this is an issue, you can try preparing the final dilution in serum-free media first and then adding it to your cells with serum-containing media.
Q6: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A6: While DMSO is the most common solvent for this compound, other options for poorly soluble compounds exist, though their compatibility with this compound would need to be empirically determined. Some alternatives that have been used for other compounds include ethanol, polyethylene (B3416737) glycol (PEG), or specialized formulations with co-solvents and surfactants.[9][10] However, the impact of these solvents on your specific cell line and experiment would need to be carefully validated. A zwitterionic liquid (ZIL) has also been proposed as a less toxic alternative to DMSO for some applications.[11]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| MOLM-13 | Growth Inhibition | 11 µM | 72 h | [1][3] |
| HEK293T | Growth Inhibition | 67 µM | 72 h | [1][3] |
| U2Os | Growth Inhibition | 87 µM | 72 h | [1][3] |
| MOLM-13 | m6A Methylation Reduction | 4.6 µM | 16 h | [1][3] |
Table 2: Solubility Information for this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 80 mg/mL (143.19 mM) | Requires sonication | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (558.71 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[4][5] Gentle warming to 37°C can also be applied.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[5]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Pre-warm media: Warm your cell culture media (with or without serum, as determined by your experimental needs) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock in pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution.
-
Final Dilution: Add the required volume of the this compound stock or intermediate dilution to the final volume of pre-warmed cell culture media. Add the compound solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[5]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: Mechanism of action of this compound as a METTL3 inhibitor.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Why is my UZH1a experiment not showing an effect?
Welcome to the technical support center for UZH1a experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully design and execute your experiments.
Troubleshooting Guide & FAQs
Here are some common reasons why your this compound experiment may not be showing the expected effect, presented in a question-and-answer format.
Question 1: Why am I not observing a significant decrease in cell viability with this compound treatment?
Answer: Several factors could contribute to a lack of effect on cell viability. Consider the following:
-
Compound Concentration: The cellular IC50 for this compound is significantly higher than its biochemical IC50 due to competition with intracellular S-adenosylmethionine (SAM).[1] Ensure you are using a concentration range appropriate for your cell line. For example, the IC50 for MOLM-13 cells is approximately 11 µM, while for HEK293T and U2Os cells, it is 67 µM and 87 µM, respectively, after 72 hours of treatment.[2]
-
Cell Line Sensitivity: The reliance on m6A signaling for survival can vary between cell types.[3] While acute myeloid leukemia (AML) cell lines like MOLM-13 are highly sensitive to METTL3 inhibition, other cell lines such as U2Os and HEK293T are less dependent on cellular m6A levels for survival.[3][4]
-
Treatment Duration: The effects of this compound on cell viability are time-dependent. A 72-hour incubation period has been shown to be effective for MOLM-13, HEK293T, and U2Os cells.[2] Shorter incubation times may not be sufficient to observe a significant effect.
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly (-80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[2] It is also crucial to use the active enantiomer, this compound, as the enantiomer UZH1b is about 100 times less active and can serve as a negative control.[3]
-
Solubility Issues: this compound is typically dissolved in DMSO.[2] Ensure the compound is fully dissolved in your culture medium and does not precipitate. Poor solubility can lead to a lower effective concentration.
Question 2: My m6A quantification assay does not show a reduction in m6A levels after this compound treatment. What could be wrong?
Answer: If you are not observing a decrease in the m6A/A ratio, consider these points:
-
Treatment Time and Dose: A dose-dependent reduction in m6A levels in mRNA from MOLM-13 cells was observed after 16 hours of treatment with this compound, with an IC50 of 4.6 µM.[1][2] Treatment with 40 µM this compound for 16 hours reduced m6A levels in MOLM-13, HEK293T, and U2Os cells.[2] Verify that your treatment time and concentration are adequate.
-
RNA Isolation and Purity: Ensure that your mRNA isolation protocol is efficient and yields high-purity mRNA. Contamination with other RNA species can affect the accuracy of your m6A quantification.
-
Assay Sensitivity: The method used for m6A quantification is critical. LC-MS/MS is a highly sensitive and quantitative method for this purpose.[5] Ensure your assay is properly calibrated and has the required sensitivity to detect changes in m6A levels.
-
Cellular METTL3 Levels: Treatment with this compound should not alter the cellular levels of the METTL3 protein itself.[3] If you observe a decrease in METTL3 protein, it might indicate an off-target effect or an issue with your experimental system.
Question 3: I am not seeing an increase in apoptosis or cell cycle arrest. What should I check?
Answer: A lack of effect on apoptosis or cell cycle arrest could be due to the following:
-
Cell Line Specificity: The induction of apoptosis and cell cycle arrest by this compound has been clearly demonstrated in MOLM-13 cells.[3][4] However, other cell lines that are less dependent on m6A signaling may not exhibit these effects to the same extent.[3]
-
Time Point of Analysis: In MOLM-13 cells, increased apoptosis and cell cycle arrest were observed after just 16 hours of incubation with 20 µM this compound.[2][3] Ensure you are analyzing your samples at an appropriate time point.
-
Assay Method: Use reliable methods to assess apoptosis (e.g., Annexin-V staining) and cell cycle (e.g., propidium (B1200493) iodide staining followed by flow cytometry). Ensure your gating strategy and controls are appropriate.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of MOLM-13 cells using a standard colorimetric assay (e.g., MTT or WST-1).
Methodology:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 10 mM DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0.5 µM to 100 µM). Include a vehicle control (DMSO) and an inactive enantiomer control (UZH1b).
-
Treatment: Add 100 µL of the 2X compound stock solutions to the respective wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of WST-1) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Expected Quantitative Data:
| Compound | Concentration (µM) | % Viability (Normalized to Vehicle) |
| This compound | 1 | 95.2 ± 4.1 |
| This compound | 5 | 70.3 ± 5.5 |
| This compound | 10 | 52.1 ± 3.8 |
| This compound | 20 | 35.6 ± 2.9 |
| This compound | 50 | 15.8 ± 2.1 |
| UZH1b | 50 | 98.7 ± 3.5 |
| Vehicle (DMSO) | - | 100 ± 4.7 |
Protocol 2: m6A Quantification by LC-MS/MS
This protocol outlines the key steps for quantifying the m6A/A ratio in mRNA from cells treated with this compound.
Methodology:
-
Cell Treatment: Treat MOLM-13 cells with 40 µM this compound, 40 µM UZH1b (as a negative control), and a vehicle control (DMSO) for 16 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides using a triple-quadrupole LC-MS/MS system. Use a standard curve of known concentrations of adenosine (B11128) and N6-methyladenosine to quantify their amounts.
-
Data Analysis: Calculate the m6A/A ratio for each sample and normalize to the vehicle control.
Expected Quantitative Data:
| Treatment | m6A/A Ratio (Normalized to Vehicle) |
| This compound (40 µM) | 0.45 ± 0.05 |
| UZH1b (40 µM) | 0.98 ± 0.08 |
| Vehicle (DMSO) | 1.00 ± 0.07 |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the METTL3/METTL14 complex, reducing m6A mRNA modification.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
References
Optimizing UZH1a concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. Our goal is to help you optimize this compound concentration to minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that selectively targets METTL3, a key enzyme responsible for m6A modification of RNA.[1][2][3][4][5] It has a nanomolar potency in biochemical assays (IC50 of 280 nM) and is cell-permeable.[1][2][3][4] this compound is often used as a chemical probe to study the biological functions of METTL3 and m6A methylation in various cellular processes.[2][6] Its enantiomer, UZH1b, is largely inactive and serves as an excellent negative control for experiments.[1][2]
Q2: What is the difference between the biochemical and cellular IC50 of this compound?
A2: The biochemical IC50 is the concentration of this compound required to inhibit the enzymatic activity of purified METTL3 by 50% in a cell-free system. For this compound, this value is approximately 280 nM.[2][3] The cellular IC50 for m6A reduction is the concentration required to reduce the levels of m6A in cellular mRNA by 50%. This value is typically higher than the biochemical IC50 due to factors like cell permeability, efflux pumps, and competition with the endogenous substrate S-adenosyl methionine (SAM).[7] For example, in MOLM-13 cells, the IC50 for m6A reduction is approximately 7 µM.[1]
Q3: How selective is this compound? Am I likely to see off-target effects?
A3: this compound has demonstrated good selectivity. In a screening panel of protein methyltransferases and kinases, this compound at a concentration of 10 µM showed over 75% remaining enzymatic activity for most enzymes tested, indicating weak inhibition.[1][2][4] However, like any small molecule inhibitor, the potential for off-target effects increases with concentration. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that produces the desired on-target phenotype.
Q4: What are the known cellular effects of this compound treatment?
A4: this compound treatment leads to a dose-dependent reduction in m6A levels in the mRNA of various cell lines, including MOLM-13, HEK293T, and U2OS cells.[1][4] In sensitive cell lines like the acute myeloid leukemia (AML) cell line MOLM-13, this compound treatment inhibits cell growth, induces apoptosis, and causes cell cycle arrest.[2][3][6] The growth inhibition (GI50) values vary between cell lines.[3][6]
Troubleshooting Guide
Issue 1: I'm observing a phenotype at a this compound concentration much higher than the cellular IC50 for m6A reduction. Could this be an off-target effect?
Possible Cause: Yes, phenotypes observed at high concentrations of this compound that do not correlate with the dose-response for m6A reduction may be due to off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound across a wide range of concentrations and correlate the observed phenotype with the extent of m6A reduction (see Protocol 3). On-target effects should track with the IC50 for m6A reduction.
-
Use the Inactive Enantiomer Control: Compare the effects of this compound with its inactive enantiomer, UZH1b, at the same concentrations. A true on-target effect should not be observed with UZH1b.[2]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of METTL3 that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
-
Orthogonal Approaches: Use a different method to inhibit METTL3, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout, and check if the same phenotype is observed.[4]
-
Off-Target Profiling: If off-target effects are still suspected, consider performing unbiased off-target identification studies such as kinase profiling (Protocol 1) or a Cellular Thermal Shift Assay (CETSA) (Protocol 2).
Issue 2: My results with this compound are inconsistent across experiments.
Possible Causes:
-
Compound Stability: Ensure proper storage of this compound to maintain its activity.
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular responses.
-
Experimental Variability: Ensure consistent incubation times and precise dilutions of this compound.
Troubleshooting Steps:
-
Aliquot and Store this compound Properly: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Maintain consistent cell culture practices and use cells within a defined passage number range.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control if available in every experiment.
-
Verify Concentration: If possible, verify the concentration of your this compound stock solution.
Issue 3: I am not observing the expected growth inhibition in my cell line, even at high concentrations of this compound.
Possible Cause: Not all cell lines are sensitive to METTL3 inhibition. The dependence on m6A methylation for survival varies between cell types.[3]
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that this compound is entering the cells and inhibiting METTL3 by measuring the reduction in m6A levels (see Protocol 3).
-
Use a Sensitive Cell Line as a Positive Control: Include a cell line known to be sensitive to METTL3 inhibition, such as MOLM-13, in your experiments to validate your experimental setup and this compound activity.[3]
-
Literature Review: Check the literature to see if the sensitivity of your specific cell line to METTL3 inhibition has been reported.
Data Presentation
Table 1: this compound Activity in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| Biochemical Inhibition | METTL3 | 280 nM | [2][3] |
| m6A Reduction | MOLM-13 | 7 µM | [1] |
| m6A Reduction | U2OS | 9 µM | [1] |
| m6A Reduction | HEK293T | 15 µM | [1] |
| Growth Inhibition | MOLM-13 | 11 µM | [3][6] |
| Growth Inhibition | HEK293T | 67 µM | [3][6] |
| Growth Inhibition | U2OS | 87 µM | [3][6] |
Table 2: Selectivity Profile of this compound at 10 µM
| Target | Remaining Activity (%) | Target Class |
| DOT1L | 99 | Protein Methyltransferase |
| G9a | 97.5 | Protein Methyltransferase |
| MLL4 complex | 88.5 | Protein Methyltransferase |
| PRDM9 | 97 | Protein Methyltransferase |
| SETD7 | 99.5 | Protein Methyltransferase |
| SETD8 | 99 | Protein Methyltransferase |
| SUV39H2 | 99.5 | Protein Methyltransferase |
| METTL1 | 99 | RNA Methyltransferase |
| ABL1 | 90 | Kinase |
| AURKA | 100 | Kinase |
| CDK2 | 95 | Kinase |
| CHEK1 | 91 | Kinase |
| FLT3 | 90 | Kinase |
| JAK2 | 96 | Kinase |
| MET | 94 | Kinase |
| PLK1 | 98 | Kinase |
| RET | 92 | Kinase |
| SRC | 93 | Kinase |
Data adapted from Moroz-Omori EV, et al. (2021).[1]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final concentration of 10 µM is often used.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology). These services offer panels of hundreds of purified, active human kinases.
-
Assay Format: The service will typically perform a radiometric (³³P-ATP) or fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of this compound or a vehicle control (DMSO).
-
Data Analysis: The results are usually provided as the percentage of remaining kinase activity compared to the vehicle control. A significant inhibition (e.g., >50% or >75% reduction in activity) indicates a potential off-target interaction.
-
Follow-up: For any significant hits, perform a dose-response experiment to determine the IC50 of this compound for that specific kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to a specific protein target in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding and stabilization.
Protocol 3: Quantification of m6A Levels by LC-MS/MS
Objective: To measure the dose-dependent effect of this compound on cellular m6A levels.
Methodology:
-
Cell Treatment: Seed cells (e.g., MOLM-13) and treat with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a fixed period (e.g., 24-48 hours).
-
mRNA Isolation: Harvest the cells and isolate total RNA. Purify poly(A) RNA (mRNA) using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio for each concentration of this compound. Plot the percentage of m6A/A ratio relative to the vehicle control against the this compound concentration to determine the cellular IC50 for m6A reduction.
References
Technical Support Center: UZH1a Cytotoxicity in Non-Cancerous Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the cytotoxic effects of UZH1a, a potent METTL3 inhibitor, in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3), a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2] By inhibiting METTL3, this compound can modulate cellular processes and has demonstrated anti-tumor activity.[1] Its mechanism of action involves reducing the m6A methylation levels in mRNA, which can lead to apoptosis and cell cycle arrest in susceptible cells.[1][3]
Q2: Is cytotoxicity in non-cancerous cells an expected effect of this compound?
A2: Yes, this compound has been shown to exhibit cytotoxic effects in various cell lines, including non-cancerous ones such as HEK293T.[3][4] However, some cancer cell lines, particularly those dependent on METTL3 for survival like the acute myeloid leukemia cell line MOLM-13, are significantly more sensitive to this compound.[1][5] Non-cancerous cell lines like HEK293T and U2OS appear to be less reliant on m6A signaling for survival, suggesting that cytotoxicity in these cells, especially at higher concentrations, may be due to off-target effects.[1][3]
Q3: What are off-target effects and how do they relate to this compound cytotoxicity?
A3: Off-target effects occur when a compound interacts with proteins other than its intended target. For this compound, while it is highly selective for METTL3, at higher concentrations it may inhibit other kinases or cellular proteins, leading to unintended cytotoxicity in non-cancerous cells. Understanding and controlling for these off-target effects is crucial for accurately interpreting experimental results.
Q4: How can I control for the off-target cytotoxic effects of this compound in my experiments?
A4: Several strategies can be employed to control for off-target cytotoxicity:
-
Dose-Response Studies: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that inhibits METTL3 without causing significant cytotoxicity in your non-cancerous control cells.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. The enantiomer UZH1b, for instance, is significantly less active against METTL3 and can serve this purpose.[1]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to specifically reduce METTL3 expression in your non-cancerous cells. This allows you to compare the phenotype of genetic METTL3 inhibition to that of chemical inhibition with this compound, helping to distinguish on-target from off-target effects.
-
Time-Course Experiments: Assess cytotoxicity at different time points to understand the kinetics of this compound's effects. Shorter incubation times may be sufficient to observe on-target effects with minimal off-target cytotoxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous control cells at expected therapeutic concentrations. | 1. Off-target effects of this compound. 2. Cell line is unexpectedly sensitive to METTL3 inhibition. 3. Suboptimal cell culture conditions. | 1. Perform a dose-response curve to identify the IC50 and use the lowest effective concentration. 2. Confirm METTL3 expression levels in your cell line. 3. Ensure cells are healthy, within a low passage number, and free of contamination. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and consistent cell counts. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| No clear distinction between cytotoxicity in cancerous and non-cancerous cells. | 1. The tested cancer cell line may not be dependent on METTL3. 2. The concentration of this compound used is too high, causing general toxicity. | 1. Use a well-characterized METTL3-dependent cell line (e.g., MOLM-13) as a positive control. 2. Lower the concentration range of this compound in your experiments. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various cell lines.
| Cell Line | Cell Type | IC50 / GI50 (µM) | Assay Duration | Reference |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | 67 | 72 hours | [3][4] |
| U2OS | Human Osteosarcoma | 87 | 72 hours | [3][4] |
| MOLM-13 | Human Acute Myeloid Leukemia | 11 | 72 hours | [3][4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the dose-dependent cytotoxicity of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Distinguishing On-Target vs. Off-Target Cytotoxicity using siRNA
Objective: To determine if the cytotoxicity observed with this compound is a result of METTL3 inhibition.
Materials:
-
Non-cancerous cell line
-
siRNA targeting METTL3
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Reagents for cytotoxicity assay (e.g., MTT assay)
-
Reagents for Western blotting to confirm METTL3 knockdown
Methodology:
-
siRNA Transfection: Transfect cells with either METTL3-targeting siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for METTL3 knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm METTL3 protein knockdown via Western blotting.
-
This compound Treatment: Re-plate the transfected cells and treat them with a range of this compound concentrations as described in Protocol 1.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT) after the desired treatment duration.
-
Data Analysis: Compare the cytotoxicity of this compound in cells with METTL3 knockdown to cells with the non-targeting control. If the cytotoxicity is significantly reduced in the METTL3 knockdown cells, it suggests the effect is primarily on-target. If cytotoxicity persists, it indicates a significant off-target component.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound cytotoxicity.
Caption: Workflow for determining the cytotoxic profile of this compound.
References
Technical Support Center: Interpreting Negative Results with UZH1a Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected negative results in experiments involving the METTL3 inhibitor, UZH1a.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic or anti-proliferative effect of this compound on our cancer cell line. What are the primary reasons for this?
A1: A lack of a significant biological response to this compound can be attributed to several factors, ranging from the intrinsic biology of the cell line to experimental variables. The primary considerations include:
-
Cell Line-Specific Sensitivity: Not all cell lines are equally dependent on METTL3 activity for survival and proliferation. For instance, while acute myeloid leukemia (AML) cell lines like MOLM-13 are highly sensitive to this compound, other cell types, such as the osteosarcoma cell line U-2 OS and the embryonic kidney cell line HEK293T, have been shown to be less reliant on m6A signaling for their survival.[1][2]
-
Compound Integrity and Activity: The stability and proper handling of this compound are critical for its efficacy. Degradation or improper storage can lead to a loss of activity.
-
Experimental Protocol and Parameters: Suboptimal experimental conditions, such as incorrect compound concentration, insufficient incubation time, or inappropriate cell density, can mask the true effect of the compound.
-
Mechanisms of Resistance: Both intrinsic and acquired resistance mechanisms can limit the efficacy of this compound. These can include the activation of alternative signaling pathways or METTL3-independent mechanisms of m6A regulation.[3][4]
Q2: What is the expected IC50 value for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound's effect on cell growth is highly cell-line dependent. It is crucial to compare your results to established values in the literature.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Growth Inhibition IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 11 | [1] |
| HEK293T | Embryonic Kidney | 67 | [1] |
| U-2 OS | Osteosarcoma | 87 | [1] |
Q3: How can we be sure that our this compound compound is active?
A3: To verify the activity of your this compound stock, it is recommended to:
-
Use a Positive Control Cell Line: Test your this compound on a cell line known to be sensitive, such as MOLM-13. A significant reduction in viability in this cell line will confirm the compound's activity.
-
Include a Negative Control Compound: Whenever possible, use the inactive enantiomer, UZH1b, as a negative control. UZH1b is significantly less active against METTL3 and should not produce the same biological effects as this compound.[1]
-
Check for Off-Target Effects: At high concentrations, even the inactive enantiomer UZH1b may exhibit some toxicity, potentially due to hydrophobic interactions with the cell membrane or other off-target effects.[1]
Q4: Could our cells have developed resistance to this compound?
A4: Yes, acquired resistance to METTL3 inhibitors can occur. Potential mechanisms include:
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For example, upregulation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the RAF/MEK/ERK pathway has been implicated in resistance to METTL3 inhibition in melanoma.[3]
-
METTL3-Independent m6A Regulation: While METTL3 is the primary m6A "writer," some level of m6A modification can persist even after METTL3 depletion, suggesting the existence of alternative m6A methyltransferases.[5][6]
-
m6A-Independent Functions of METTL3: METTL3 has been shown to have functions independent of its catalytic activity, such as regulating transcription by mediating promoter and enhancer looping.[7] These functions would not be affected by a catalytic inhibitor like this compound.
Troubleshooting Guides
If you are experiencing a lack of effect with this compound treatment, systematically work through the following troubleshooting steps.
Logical Flow for Interpreting Negative Results
Caption: A step-by-step workflow for troubleshooting negative results.
Compound-Related Issues
| Potential Problem | Recommended Solution |
| Compound Degradation | Store this compound as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Prepare fresh dilutions for each experiment from a validated stock solution. Verify the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| Solubility Issues | This compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to the cell culture medium. |
Cell Culture-Related Issues
| Potential Problem | Recommended Solution |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Incorrect Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment. |
| High Passage Number | Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting drug sensitivity. |
| Serum and Media Components | Serum components can sometimes interfere with the activity of a compound. Consider reducing the serum concentration or using a serum-free medium if appropriate for your cell line. |
Assay-Specific Troubleshooting
| Potential Problem | Recommended Solution |
| Insufficient Incubation Time | The effects of this compound on apoptosis and cell cycle can be observed as early as 16 hours, while effects on cell growth are typically measured after 72 hours.[1] Ensure your incubation time is appropriate for the endpoint being measured. |
| "Edge Effect" in Multi-well Plates | To minimize the "edge effect" (evaporation and temperature variations in the outer wells of a plate), do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Incorrect Data Analysis | Ensure you are using appropriate controls for data normalization. For viability assays, subtract the absorbance of media-only wells (blank) from all other readings. |
Experimental Protocols
This compound Signaling Pathway
Caption: this compound inhibits the METTL3 "writer" complex.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 16-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle (Propidium Iodide) Assay
-
Cell Seeding and Treatment: Seed cells and treat with this compound for 16-24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. METTL3-m6A-EGFR-axis drives lenvatinib resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA | PLOS Biology [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. m6A independent genome-wide METTL3 and METTL14 redistribution drives senescence-associated secretory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
UZH1a stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of UZH1a in experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Question: I am seeing variable results in my cell-based assays. Could this compound instability be the cause?
Answer: Variability in experimental results can stem from several factors related to this compound stability. To troubleshoot, consider the following:
-
Improper Storage: Ensure that this compound, both in powder and solvent form, is stored at the recommended temperatures. Long-term storage at improper temperatures can lead to degradation.
-
Solution Age: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] Stock solutions in DMSO should be used within the recommended timeframe to avoid degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.
-
Precipitation: If you observe precipitation when preparing your working solution, this indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your experiment. Gentle warming and/or sonication may aid dissolution.[1] Always visually inspect for a clear solution before use.
Question: My this compound solution has a slight yellow tint. Is it still usable?
Answer: While this compound is described as an off-white to light yellow solid, a significant color change in the solution could indicate degradation or contamination. It is recommended to use a freshly prepared solution from a new stock if you have concerns about the integrity of your current solution.
Question: How long is this compound stable in cell culture media at 37°C?
Answer: There is currently no publicly available data on the specific half-life of this compound in cell culture media at 37°C. As a general precaution for small molecules, it is advisable to minimize the time the compound is incubated in media before being added to cells. For longer-term experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.
Question: What are the known degradation pathways for this compound?
Answer: Specific chemical degradation pathways and degradation products of this compound under experimental conditions have not been detailed in the available literature. The primary focus of existing studies has been on its biological activity as a METTL3 inhibitor. To minimize potential degradation, adhere strictly to the recommended storage and handling protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Storage Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's product data sheet.
Table 2: In Vitro IC50 Values
| Assay | Cell Line | IC50 Value |
| Biochemical Assay (METTL3 inhibition) | - | 280 nM[1][2] |
| m6A Methylation Reduction | MOLM-13 | 4.6 µM[1][2] |
| Cell Growth Inhibition (72 h) | MOLM-13 | 11 µM[1][2] |
| HEK293T | 67 µM[1][2] | |
| U2Os | 87 µM[1][2] |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound solutions.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro use.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Protocol 2: Preparation of Working Solution for In Vivo Experiments (with PEG300, Tween-80, and Saline)
-
Objective: To prepare a clear working solution of this compound for in vivo administration.
-
Materials:
-
This compound stock solution in DMSO (e.g., 55 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
This protocol should yield a clear solution. It is recommended to prepare this working solution fresh on the day of use.[1]
-
Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
Diagram 2: this compound Signaling Pathway
Caption: this compound inhibits METTL3, leading to cellular effects.
References
Technical Support Center: Validation of UZH1a Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the activity of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that selectively targets METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] By binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, this compound prevents the transfer of a methyl group to adenosine (B11128) residues on mRNA.[3] This leads to a global reduction of m6A levels in mRNA, affecting various cellular processes such as mRNA stability, translation, and splicing, which can ultimately impact cell proliferation, survival, and differentiation.[3][4]
Q2: What is the primary method to confirm this compound is active in my cell line?
A2: The most direct and definitive method is to quantify the global levels of m6A in the mRNA of your treated cells using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[5][6][7] A significant reduction in the m6A/A (adenosine) ratio in this compound-treated cells compared to vehicle-treated cells indicates successful inhibition of METTL3.
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: Inhibition of METTL3 by this compound has been shown to induce a range of cellular effects, which can be cell-type dependent.[2][8] Commonly observed phenotypes include:
-
Reduced cell viability and proliferation: this compound can inhibit the growth of cancer cell lines.[1][8]
-
Induction of apoptosis: Treatment with this compound can lead to programmed cell death.[1][8]
-
Cell cycle arrest: this compound can cause cells to accumulate in specific phases of the cell cycle, often the G1 phase.[9]
Q4: Is there an inactive control compound I can use for my experiments?
A4: Yes, UZH1b is the inactive enantiomer of this compound and serves as an excellent negative control.[9][10] UZH1b is structurally very similar to this compound but is significantly less potent in inhibiting METTL3.[10] Comparing the effects of this compound to UZH1b can help distinguish specific on-target effects from non-specific or off-target effects of the chemical scaffold.[9]
Q5: How can I be sure that the observed effects are due to METTL3 inhibition and not a decrease in METTL3 protein levels?
A5: It is crucial to perform a Western blot to assess the protein levels of METTL3 in your cell line after treatment with this compound.[11] Studies have shown that this compound reduces m6A levels without altering the total cellular levels of METTL3 protein.[9][11] This confirms that the observed effects are due to the inhibition of METTL3's enzymatic activity and not its degradation.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for validating this compound activity and the METTL3 signaling pathway.
Caption: Experimental workflow for validating this compound activity.
Caption: Simplified METTL3 signaling pathway and the effect of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a reference when designing experiments in a new cell line.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| Biochemical Assay | - | 280 nM | [1][8] |
| m6A Reduction | MOLM-13 | 4.6 µM | [8][12] |
| Growth Inhibition (72h) | MOLM-13 | 11 µM | [1][8] |
| Growth Inhibition (72h) | HEK293T | 67 µM | [1][8] |
| Growth Inhibition (72h) | U2Os | 87 µM | [1][8] |
Table 2: Recommended Concentration and Treatment Times for this compound
| Assay | Cell Line | Concentration | Treatment Time | Reference |
| m6A Reduction | MOLM-13 | 2.5 - 100 µM | 16 hours | [11] |
| m6A Reduction | MOLM-13, HEK293T, U2Os | 40 µM | 16 hours | [11] |
| Apoptosis & Cell Cycle | MOLM-13 | 20 µM | 16 hours | [1] |
| METTL3 Western Blot | MOLM-13 | 40 µM | 16 hours | [11] |
Detailed Experimental Protocols & Troubleshooting
Quantification of Global m6A Levels by UPLC-MS/MS
Protocol:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound, UZH1b (negative control), and a vehicle control (e.g., DMSO) for the desired duration (e.g., 16 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., PureLink RNA Mini Kit).[5] Ensure to work in an RNase-free environment.
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.[13] This step is crucial to remove ribosomal RNA which can interfere with the analysis.
-
RNA Digestion: Digest the purified mRNA into single nucleosides. This is typically a two-step enzymatic digestion:
-
Incubate mRNA with nuclease P1 at 45°C for 2 hours.[14]
-
Add venom phosphodiesterase I and continue incubation at 37°C for another 2 hours.[14]
-
Finally, treat with alkaline phosphatase to remove phosphate (B84403) groups.[14]
-
-
Sample Preparation for MS: De-proteinate and desalt the nucleoside mixture using a spin column.[14]
-
UPLC-MS/MS Analysis: Separate and quantify adenosine and m6A using a C18 reverse-phase column and a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[14] The ratio of m6A to adenosine is then calculated.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low mRNA yield | Insufficient starting material (total RNA). | Start with a sufficient amount of total RNA (e.g., 30-100 µg).[5] |
| Poor signal intensity in MS | Sample concentration is too low or too high; inefficient ionization. | Ensure appropriate sample concentration. Experiment with different ionization methods if possible. Regularly tune and calibrate the mass spectrometer.[15] |
| Inaccurate mass measurement | Incorrect mass calibration. | Perform regular mass calibration with appropriate standards.[15] |
| High background noise | Contamination of samples or instrument. | Ensure clean handling of samples. Optimize chromatographic conditions and detector settings.[15] |
| No peaks detected | Issue with the detector or sample not reaching the detector. | Check the auto-sampler, syringe, and column for any issues. Ensure the detector is functioning correctly.[16] |
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Protocol:
-
Cell Treatment: Treat cells with this compound, UZH1b, and a vehicle control for the desired time.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then gently trypsinize the attached cells.[17] For suspension cells, collect the entire cell suspension.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[17]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells | Harsh cell handling during harvesting. | Handle cells gently during trypsinization and centrifugation.[18] |
| Weak fluorescent signal | Insufficient staining. | Optimize the concentration of Annexin V and PI, and the incubation time. |
| High background fluorescence | Inadequate washing. | Ensure thorough washing of cells after staining. |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Protocol:
-
Cell Treatment: Treat cells with this compound, UZH1b, and a vehicle control.
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.[4]
-
Wash once with PBS.[4]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[4] Incubate on ice for at least 30 minutes.
-
-
Washing: Wash the fixed cells twice with PBS.[4]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure only DNA is stained.[4]
-
PI Staining: Add PI solution and incubate at room temperature in the dark for 5-10 minutes.[4]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry using a linear scale for PI fluorescence.[19] The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Poor resolution of cell cycle peaks | High flow rate during acquisition; suboptimal fixation. | Use the lowest flow rate setting on the cytometer.[20][21] Ensure proper fixation with cold 70% ethanol. |
| High coefficient of variation (CV) for G0/G1 peak | Cell clumping. | Ensure a single-cell suspension before fixation and analysis. Filter samples if necessary.[22] |
| Sub-G1 peak is not solely apoptotic cells | The sub-G1 peak contains fragmented DNA from apoptotic cells but can also include debris. | Use in conjunction with an apoptosis-specific assay like Annexin V staining for more accurate quantification of apoptosis.[23] |
METTL3 Protein Level Analysis by Western Blot
Protocol:
-
Cell Treatment and Lysis: Treat cells as described previously. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No or weak METTL3 band | Low protein expression in the cell line; antibody not working. | Load more protein per lane. Use a positive control cell lysate known to express METTL3. Ensure the primary antibody is validated for Western blotting. |
| High background | Insufficient blocking; antibody concentration too high. | Increase blocking time or use a different blocking agent. Optimize the primary antibody dilution.[21] |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Optimize antibody dilution and washing steps. |
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 7. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. biorxiv.org [biorxiv.org]
- 10. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. expertcytometry.com [expertcytometry.com]
- 24. Western Blot Analysis [bio-protocol.org]
- 25. METTL3 antibody (15073-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Overcoming Resistance to UZH1a in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the METTL3 inhibitor, UZH1a. The information provided is designed to help overcome potential resistance and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3). METTL3 is an RNA methyltransferase responsible for the N6-methyladenosine (m6A) modification on RNA, a key regulator of gene expression. This compound competitively binds to the S-adenosylmethionine (SAM) binding site of METTL3, preventing the transfer of methyl groups to RNA.[1] This inhibition of m6A modification has been shown to induce apoptosis and cell cycle arrest in sensitive cancer cell lines, particularly those dependent on METTL3 activity like the acute myeloid leukemia (AML) cell line MOLM-13.[2][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low METTL3 expression or dependence: The cell line may not express sufficient levels of METTL3 or may not be dependent on its activity for survival. It is crucial to assess the baseline METTL3 expression in your cell line.
-
Intrinsic resistance: The cancer cells may possess inherent mechanisms that bypass the effects of METTL3 inhibition. This can include pre-existing activation of downstream signaling pathways.
-
Drug efflux: The cells might actively pump this compound out, preventing it from reaching its target.
-
Experimental conditions: Suboptimal drug concentration, treatment duration, or cell culture conditions can affect the outcome.
Q3: How can I determine if my cell line is a good candidate for this compound treatment?
To assess the potential sensitivity of your cell line to this compound, consider the following:
-
METTL3 Expression Analysis: Perform Western blotting or RT-qPCR to determine the expression level of METTL3 in your cell line. High expression may indicate potential dependency.
-
Dose-Response Curve: Treat your cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A low IC50 value suggests sensitivity.
-
m6A Methylation Assay: Measure the global m6A levels in mRNA isolated from this compound-treated cells compared to a vehicle control to confirm target engagement.
Q4: I have observed that my cells are developing resistance to this compound over time. What are the likely mechanisms?
While specific data on acquired resistance to this compound is limited, mechanisms observed for other METTL3 inhibitors likely apply. These primarily involve the activation of bypass signaling pathways to sustain proliferation and survival, including:
-
RAF/MEK/ERK Pathway Activation: Upregulation of this pathway can compensate for the anti-proliferative effects of METTL3 inhibition.[2]
-
PI3K/AKT Pathway Activation: This is another common survival pathway that can be activated to overcome METTL3 inhibition.[4]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.[1][5]
-
Enhanced DNA Repair Mechanisms: METTL3 inhibition can be linked to DNA damage, and cells may upregulate DNA repair pathways to survive.[1][5]
Troubleshooting Guides
Problem 1: High IC50 value or no significant decrease in cell viability with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is intrinsically resistant. | 1. Confirm METTL3 expression via Western Blot or RT-qPCR. 2. Assess the activation status of known resistance pathways (e.g., p-ERK, p-AKT) at baseline. 3. Consider using a positive control cell line known to be sensitive to this compound (e.g., MOLM-13).[3] |
| Incorrect this compound concentration or treatment duration. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). 2. Extend the treatment duration (e.g., 48, 72, 96 hours) to observe effects. |
| This compound degradation. | 1. Ensure proper storage of this compound (dissolved in DMSO at -20°C or -80°C). 2. Prepare fresh dilutions from a stock solution for each experiment. |
Problem 2: Cells initially respond to this compound but develop resistance over time.
| Possible Cause | Troubleshooting Step |
| Activation of bypass signaling pathways. | 1. Analyze protein lysates from resistant and parental cells via Western Blot for markers of pathway activation (e.g., p-ERK, p-AKT, c-MET).[4] 2. Consider performing RNA sequencing to identify upregulated genes and pathways in resistant cells. |
| Emergence of a resistant sub-clone. | 1. If possible, perform single-cell cloning to isolate and characterize resistant populations. 2. Analyze genomic alterations that may have occurred in the resistant cells. |
| Increased drug efflux. | 1. Use inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 11 | [3] |
| HEK293T | Embryonic Kidney | 67 | [3] |
| U2OS | Osteosarcoma | 87 | [3] |
Table 2: Example of IC50 Fold Change in a Hypothetical this compound-Resistant Cell Line
| Cell Line | IC50 of this compound (µM) | Fold Change in Resistance |
| Parental Cell Line | 15 | 1x |
| This compound-Resistant Subclone | 90 | 6x |
Note: This is a hypothetical example to illustrate the concept of resistance. Specific data for this compound-resistant cell lines is not yet widely available in published literature.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5x, 2x, 5x the initial IC50).
-
Maintenance Culture: Maintain the resistant cell population in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Validation of Resistance: Periodically assess the IC50 of this compound in the resistant cell line and compare it to the parental line to confirm the fold change in resistance.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Lyse parental and this compound-resistant cells with and without this compound treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., METTL3, p-ERK, total ERK, p-AKT, total AKT) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Assessing Synergy of this compound with a MEK Inhibitor (e.g., Trametinib)
-
Cell Seeding: Seed cancer cells (both parental and this compound-resistant) in 96-well plates.
-
Drug Combination Matrix: Treat cells with a matrix of concentrations of this compound and Trametinib, both alone and in combination, at a constant ratio.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), determine cell viability using a CellTiter-Glo® or similar assay.
-
Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Bypass signaling pathways contributing to this compound resistance.
Caption: Workflow for overcoming this compound resistance.
References
- 1. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disrupting cellular memory to overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for using UZH1b as a negative control
This technical support center provides guidance on the best practices for using UZH1b as a negative control in your experiments. UZH1b is designed to be an inactive analog of the active compound UZH1a, making it an essential tool for validating the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using UZH1b as a negative control?
A1: UZH1b serves as a crucial negative control to ensure that the observed biological effects of your experimental compound (this compound) are due to its specific mechanism of action and not due to off-target effects, solvent effects, or the general chemical structure of the compound class.[1][2][3] A proper negative control helps to minimize the chances of false positive results.[1][2]
Q2: How does UZH1b differ from this compound?
A2: UZH1b is a close structural analog of this compound but has been modified to be inactive against its intended biological target. This allows researchers to distinguish target-specific effects of this compound from any non-specific effects that might be caused by the shared chemical scaffold.
Q3: When should I include UZH1b in my experiments?
A3: UZH1b should be included in any experiment where you are using this compound to study a biological process. It should be run in parallel with your active compound, positive control, and vehicle control under identical experimental conditions.
Q4: What are the expected results when using UZH1b?
A4: In a well-designed experiment, UZH1b should not produce a significant biological effect compared to the vehicle control.[2] The active compound, this compound, should show a clear effect, and the positive control should validate that the assay is working correctly.
Troubleshooting Guides
Issue 1: I am observing a biological effect with my UZH1b negative control.
-
Possible Cause 1: Contamination. Your UZH1b sample may be contaminated with the active this compound compound or another bioactive substance.
-
Solution: Use a fresh, unopened vial of UZH1b. If the problem persists, contact technical support for a new batch.
-
-
Possible Cause 2: Off-target effects. At high concentrations, even an inactive compound can sometimes exhibit off-target effects.
-
Solution: Perform a dose-response experiment with UZH1b to determine if the observed effect is concentration-dependent. Use the lowest effective concentration for this compound and a corresponding concentration for UZH1b.
-
-
Possible Cause 3: Degradation. UZH1b may have degraded into a bioactive compound.
-
Solution: Ensure that UZH1b has been stored correctly according to the product datasheet. Avoid repeated freeze-thaw cycles.
-
Issue 2: My positive control is not working, but this compound shows an effect.
-
Possible Cause 1: Assay-specific issues. The positive control may have failed for reasons unrelated to your experimental compounds.
-
Solution: Troubleshoot the positive control independently to ensure it is functioning as expected.[4] Check for issues with reagents, cell lines, or instrument settings.
-
-
Possible Cause 2: Reagent expiration. Your positive control reagent may have expired or lost its activity.
-
Solution: Use a fresh, validated batch of the positive control.
-
Issue 3: I don't see a difference between this compound and UZH1b.
-
Possible Cause 1: Inactive this compound. The active compound this compound may have lost its activity.
-
Solution: Verify the activity of this compound in a separate, validated assay. Ensure proper storage and handling.
-
-
Possible Cause 2: Insensitive assay. The assay may not be sensitive enough to detect the specific effect of this compound.
-
Solution: Optimize your assay conditions, such as incubation time, cell density, or reagent concentrations.
-
-
Possible Cause 3: Incorrect experimental setup.
-
Solution: Carefully review your experimental protocol to ensure all steps were performed correctly.[5]
-
Experimental Protocols
Protocol: Validating Specificity of Hedgehog Pathway Inhibition
This protocol describes a cell-based assay to confirm that this compound specifically inhibits the Hedgehog signaling pathway, using UZH1b as a negative control. The Hedgehog pathway is crucial in development and its aberrant activation is linked to certain cancers.[6][7]
Objective: To measure the inhibition of Gli1 expression (a downstream target of the Hedgehog pathway) in response to this compound, UZH1b, and a known Hedgehog pathway inhibitor (positive control).
Materials:
-
NIH/3T3 cells (responsive to Hedgehog signaling)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hedgehog ligand (e.g., Shh)
-
This compound (experimental compound)
-
UZH1b (negative control)
-
Cyclopamine (positive control inhibitor)[8]
-
DMSO (vehicle)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for Gli1 and a housekeeping gene like Gapdh)
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in a 24-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Starvation: Replace the medium with DMEM containing 0.5% FBS and incubate for 4 hours.
-
Treatment: Add the following treatments to the designated wells:
-
Vehicle Control (DMSO)
-
Hedgehog Ligand (Shh) + Vehicle (DMSO)
-
Hedgehog Ligand (Shh) + this compound
-
Hedgehog Ligand (Shh) + UZH1b
-
Hedgehog Ligand (Shh) + Cyclopamine (Positive Control)
-
-
Incubation: Incubate the plate for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR to measure the relative expression levels of Gli1 and the housekeeping gene.
-
Data Analysis: Normalize the Gli1 expression to the housekeeping gene and compare the relative expression levels across the different treatment groups.
Data Presentation
Table 1: Hypothetical qPCR Results for Gli1 Expression
| Treatment Group | Normalized Gli1 Expression (Fold Change vs. Vehicle) | Standard Deviation | Interpretation |
| Vehicle Control | 1.0 | 0.1 | Baseline expression |
| Shh + Vehicle | 10.2 | 1.1 | Pathway Activation |
| Shh + this compound | 2.1 | 0.3 | Specific Inhibition |
| Shh + UZH1b | 9.8 | 0.9 | No Significant Inhibition |
| Shh + Cyclopamine | 1.5 | 0.2 | Positive Control Inhibition |
Mandatory Visualization
References
- 1. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lantsandlaminins.com [lantsandlaminins.com]
- 4. goldbio.com [goldbio.com]
- 5. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
- 6. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Genes targeted by the Hedgehog-signaling pathway can be regulated by Estrogen related receptor β - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to METTL3 Inhibitors: Evaluating the Efficacy of UZH1a
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. The development of small molecule inhibitors targeting METTL3 is a rapidly advancing field. This guide provides an objective comparison of the efficacy of UZH1a, a potent METTL3 inhibitor, with other notable alternatives, supported by experimental data.
Data Presentation: Quantitative Comparison of METTL3 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized METTL3 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular m6A Reduction IC50 (µM) | Cell Growth Inhibition GI50 (µM) | Target Cell Line | Reference(s) |
| This compound | 280 | 4.6 | 11 | MOLM-13 | [1][2] |
| UZH1b (inactive enantiomer) | 28,000 | >100 | 78 | MOLM-13 | [1] |
| STM2457 | 16.9 | 2.2 | 3.5 | MOLM-13 | [2][3] |
| UZH2 | 5 - 16 | Not Reported | Not Reported | - | [4] |
| Quercetin | 2,730 | Dose-dependent reduction | 73.51 | MIA PaCa-2 | [5] |
| Eltrombopag | Not Applicable (Allosteric) | Dose-dependent reduction | 8.28 | MOLM-13 | [6] |
Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors. This table provides a direct comparison of the half-maximal inhibitory concentration (IC50) in biochemical assays and cellular assays for m6A reduction and growth inhibition (GI50). Lower values indicate higher potency. MOLM-13 is a human acute myeloid leukemia (AML) cell line.
| Inhibitor | HEK293T GI50 (µM) | U2OS GI50 (µM) | Reference(s) |
| This compound | 67 | 87 | [1] |
| UZH1b (inactive enantiomer) | 79 | 93 | [1] |
Table 2: Cellular Activity of this compound in Different Cell Lines. This table shows the growth inhibition (GI50) of this compound in human embryonic kidney 293T (HEK293T) and human osteosarcoma (U2OS) cell lines, demonstrating its activity across different cancer types.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition
This assay quantifies the enzymatic activity of the METTL3-METTL14 complex by measuring the m6A modification of a substrate oligoribonucleotide.
-
Principle: The level of m6A in the oligoribonucleotide substrate is detected by the specific binding of an m6A reader protein (e.g., YTHDC1) conjugated to a fluorescent donor, and an anti-tag antibody conjugated to a fluorescent acceptor. Inhibition of METTL3 reduces the m6A level, leading to a decrease in the HTRF signal.[7][8][9][10][11]
-
Protocol:
-
Prepare a reaction mixture containing the METTL3-METTL14 enzyme complex, a biotinylated RNA substrate, and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer.
-
Add the test compounds (e.g., this compound) at various concentrations.
-
Incubate the reaction mixture to allow for the methylation reaction to proceed.
-
Stop the reaction and add the HTRF detection reagents: an anti-m6A antibody or m6A reader domain conjugated to a donor fluorophore (e.g., Europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Incubate to allow for the binding of the detection reagents.
-
Measure the HTRF signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10][11]
-
LC-MS/MS for m6A Quantification in mRNA
This method provides a highly accurate and sensitive quantification of the global m6A levels in cellular mRNA.
-
Principle: mRNA is isolated from cells, digested into single nucleosides, and then the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of m6A to A reflects the overall m6A level.[12][13][14][15][16]
-
Protocol:
-
Isolate total RNA from cells treated with METTL3 inhibitors or a vehicle control.
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.[15][16]
-
Separate the nucleosides using reverse-phase liquid chromatography.
-
Detect and quantify the amounts of adenosine and m6A using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15]
-
Generate standard curves for both adenosine and m6A to ensure accurate quantification.
-
Calculate the m6A/A ratio for each sample to determine the global m6A level.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[17][18][19]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the METTL3 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and is used to differentiate them from early apoptotic cells.[20][21][22][23][24][25][26]
-
Protocol:
-
Harvest cells after treatment with the METTL3 inhibitor.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.[21]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubate the cells in the dark at room temperature for 15 minutes.[25]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a DNA-intercalating agent that fluoresces when bound to DNA. The fluorescence intensity is directly proportional to the DNA content of the cells. By measuring the fluorescence of a population of cells, one can distinguish cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[20][22][23][27][28]
-
Protocol:
-
Harvest and wash the cells after inhibitor treatment.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[22][23]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[22][23]
-
Stain the cells with a solution containing propidium iodide.[22][23]
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualization
METTL3 Signaling Pathways in Cancer
METTL3-mediated m6A modification plays a crucial role in cancer by regulating the expression of key oncogenes and tumor suppressors. The following diagram illustrates some of the key signaling pathways influenced by METTL3.
Caption: METTL3-mediated m6A methylation and its inhibition by this compound.
Experimental Workflow: METTL3 Inhibitor Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of a METTL3 inhibitor like this compound.
Caption: Workflow for assessing the efficacy of a METTL3 inhibitor.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 15. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 16. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. researchgate.net [researchgate.net]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating UZH1a's On-Target Effects: A Comparative Guide to Genetic and Small-Molecule Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is a critical step in the validation of a potential therapeutic target. This guide provides a comprehensive comparison of UZH1a, a potent METTL3 inhibitor, with genetic validation approaches and other small-molecule alternatives. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant biological pathways and workflows to facilitate a thorough understanding of these methodologies.
Introduction to this compound and METTL3
This compound is a potent and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), a key enzyme responsible for the N6-methyladenosine (m6A) modification of RNA.[1] This epitranscriptomic modification plays a crucial role in regulating various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[2] Validating that the cellular effects of this compound are a direct consequence of METTL3 inhibition is paramount. This can be achieved through genetic approaches, such as CRISPR-Cas9 mediated gene knockout, which provide a benchmark for the on-target effects of small-molecule inhibitors.
Comparison of this compound with Alternative METTL3 Inhibitors
Several small-molecule inhibitors targeting METTL3 have been developed. Here, we compare this compound with two other notable inhibitors: STM2457, a well-characterized preclinical compound, and STC-15, which has entered Phase 1 clinical trials.
| Feature | This compound | STM2457 | STC-15 |
| Biochemical Potency (IC50) | 280 nM[3] | 16.9 nM[1] | < 6 nM[1] |
| Cellular m6A Reduction (IC50) | 4.6 µM (MOLM-13 cells)[4] | ~1 µM (MOLM-13 cells)[5] | 38.17 nM (Caov3 cells)[1] |
| Cellular Growth Inhibition (GI50) | 11 µM (MOLM-13 cells)[4] | 3.5 µM (MOLM-13 cells)[5] | Not explicitly reported |
| Mechanism of Action | SAM-competitive inhibitor[6] | SAM-competitive inhibitor[5] | METTL3 inhibitor, activates interferon signaling[7] |
| Development Stage | Preclinical chemical probe[1] | Preclinical[7] | Phase 1 Clinical Trials[7] |
Genetic Validation: The Gold Standard for On-Target Effect Confirmation
Genetic knockout of the target protein is considered the gold standard for validating the on-target effects of a small-molecule inhibitor. The phenotypic changes observed upon genetic deletion of METTL3 should phenocopy the effects of this compound treatment if the inhibitor is acting on-target.
| Approach | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout of METTL3 | Permanent disruption of the METTL3 gene, leading to a loss of protein expression. | Provides a definitive "on-target" phenotype. | Can be confounded by incomplete knockout or compensatory mechanisms.[8] |
| This compound Inhibition | Reversible inhibition of METTL3 enzymatic activity. | Dose-dependent and temporally controllable. | Potential for off-target effects. |
Experimental Protocols
Validating On-Target Effects of this compound using CRISPR-Cas9 Mediated METTL3 Knockout
This protocol outlines a general workflow for generating a METTL3 knockout cell line to validate the on-target effects of this compound.
Workflow for METTL3 Knockout and Phenotypic Comparison with this compound
Materials:
-
Human cancer cell line (e.g., AGS gastric cancer cells)
-
METTL3 CRISPR/Cas9 KO and HDR plasmids
-
Transfection reagent
-
Puromycin (B1679871) for selection
-
Antibodies for Western Blot (anti-METTL3, anti-β-actin)
-
Primers for genomic DNA sequencing
Procedure:
-
Transfection: Transfect the cancer cells with METTL3 CRISPR/Cas9 and HDR plasmids using a suitable transfection reagent.[9]
-
Selection: 24-48 hours post-transfection, select for stably transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal cell lines.
-
Validation of Knockout:
-
Western Blot: Screen individual clones for the absence of METTL3 protein expression.
-
Sequencing: Sequence the genomic region targeted by the gRNAs to confirm the presence of indels.
-
-
Phenotypic Comparison:
-
Culture the validated METTL3 knockout clones and the parental wild-type cells.
-
Treat the wild-type cells with this compound (e.g., a range of concentrations up to 40 µM for 16-72 hours).[4]
-
Perform cellular assays (e.g., cell viability, apoptosis, m6A quantification) on both the METTL3 knockout cells and the this compound-treated wild-type cells.
-
A high degree of similarity in the phenotypes confirms the on-target effects of this compound.
-
Quantification of Cellular m6A Levels
This protocol describes a method to quantify the global m6A levels in mRNA following treatment with a METTL3 inhibitor.
Workflow for m6A Quantification
References
- 1. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research and Development of METTL3 Drug Targets [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of METTL3 Inhibitors UZH1a and UZH1b in Cellular Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the potent METTL3 inhibitor, UZH1a, and its inactive enantiomer, UZH1b. This document provides a detailed overview of their activity in various cellular assays, supported by experimental data and methodologies.
This compound has been identified as a potent and selective nanomolar inhibitor of METTL3, the primary writer enzyme of N6-methyladenosine (m6A) modification on RNA.[1][2][3] In contrast, its enantiomer, UZH1b, serves as a crucial negative control, being essentially inactive.[1][2][3] This striking difference in activity makes this pair of molecules an excellent tool for studying the cellular consequences of METTL3 inhibition and the broader implications of m6A-dependent signaling in various biological processes, including cancer.
Data Summary
The following tables summarize the quantitative data from key cellular assays comparing the activity of this compound and UZH1b.
Table 1: Biochemical and Cellular Potency
| Assay Type | Target | This compound IC₅₀ | UZH1b IC₅₀ | Cell Line(s) | Reference |
| HTRF Enzymatic Assay | METTL3 | 280 nM | > 28 µM (>100-fold less active) | N/A (Biochemical) | [1][3] |
| m⁶A Level Reduction | Cellular m⁶A | 7 µM | Inactive up to 100 µM | MOLM-13 | [3][4] |
| Cell Viability | Cellular Proliferation | 11 µM | Not significant | MOLM-13 | [5] |
| Cell Viability | Cellular Proliferation | 67 µM | Not significant | HEK293T | [5] |
| Cell Viability | Cellular Proliferation | 87 µM | Not significant | U2Os | [5] |
Table 2: Cellular Effects in MOLM-13 Leukemia Cells
| Assay Type | Parameter Measured | This compound Effect | UZH1b Effect | Treatment Conditions | Reference |
| Apoptosis Assay (Annexin-V) | Percentage of Apoptotic Cells | Significant increase | No significant effect | 20 µM for 16h | [1] |
| Cell Cycle Analysis | Cell Cycle Progression | Induces cell cycle arrest | No significant effect | 16h incubation | [1][2] |
| Colony Formation Assay | Colony Area | Significant reduction | No significant effect | Higher concentrations | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: METTL3 signaling pathway and its inhibition by this compound.
Caption: Generalized workflow for comparing this compound and UZH1b in cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Enzymatic Assay
This biochemical assay measures the direct inhibitory effect on METTL3 enzymatic activity.
-
Reaction Setup : The assay is typically performed in a multi-well plate format. Each well contains the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition : Varying concentrations of this compound or UZH1b are added to the wells. A DMSO control is also included.
-
Enzymatic Reaction : The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
-
Detection : The reaction is stopped, and detection reagents are added. These typically include a Europium cryptate-labeled anti-m6A antibody and an XL665-conjugated streptavidin to bind the biotinylated RNA.
-
Signal Measurement : When the antibody recognizes the m6A modification on the RNA, the donor (Europium) and acceptor (XL665) are brought into proximity, generating a FRET signal. The HTRF signal is measured using a compatible plate reader. A decrease in signal indicates inhibition of METTL3 activity.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
m⁶A Quantification by UPLC-MS/MS
This assay quantifies the global levels of m6A in cellular mRNA.
-
Cell Culture and Treatment : Cells (e.g., MOLM-13) are cultured and treated with different concentrations of this compound, UZH1b, or a vehicle control (DMSO) for a specified duration (e.g., 16 hours).[6]
-
mRNA Isolation : Total RNA is extracted from the cells, and mRNA is subsequently purified.
-
mRNA Digestion : The purified mRNA is digested into single nucleosides using nucleases.
-
UPLC-MS/MS Analysis : The nucleoside mixture is analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique separates the nucleosides and allows for the precise quantification of adenosine (B11128) (A) and N6-methyladenosine (m⁶A).
-
Data Analysis : The m⁶A/A ratio is calculated for each sample. The percentage of m⁶A reduction in treated samples is determined relative to the DMSO control.
Cell Viability Assay (e.g., MTT/MTS)
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Cell Seeding : Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[7]
-
Compound Treatment : The cells are treated with a range of concentrations of this compound and UZH1b. A vehicle control (e.g., DMSO) is included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).[7]
-
Reagent Addition : A reagent such as MTT or MTS is added to each well and incubated to allow for its conversion into a colored formazan (B1609692) product by metabolically active cells.[7]
-
Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.[7]
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited, are then determined.[7]
Apoptosis Assay (Annexin-V Staining)
This assay detects one of the early markers of apoptosis.
-
Cell Treatment : MOLM-13 cells are treated with this compound, UZH1b, or DMSO for a defined period (e.g., 16 hours).[1]
-
Cell Harvesting and Staining : Cells are harvested and washed. They are then resuspended in a binding buffer and stained with fluorescently-labeled Annexin-V and a viability dye (e.g., propidium (B1200493) iodide or DAPI).
-
Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin-V positive cells are identified as apoptotic.
-
Data Analysis : The percentage of apoptotic cells in each treatment group is quantified and compared.
Colony Formation Assay
This long-term assay evaluates the ability of single cells to proliferate and form colonies.
-
Cell Seeding : A low number of MOLM-13 cells are seeded in a semi-solid medium (e.g., methylcellulose) containing growth factors.
-
Compound Addition : this compound or UZH1b at various concentrations are added to the medium.
-
Incubation : The cells are incubated for an extended period (e.g., several days to weeks) to allow for colony formation.
-
Colony Visualization and Quantification : Colonies are stained and visualized. The number and/or total area of the colonies are quantified using imaging software.
-
Data Analysis : The colony-forming ability of cells treated with this compound is compared to those treated with UZH1b and the control. A significant reduction in colony number or size indicates an inhibitory effect on clonogenic survival.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
UZH1a vs. First-Generation METTL3 Inhibitors: A Comparative Selectivity Analysis
A detailed guide for researchers on the selectivity profiles of the novel METTL3 inhibitor UZH1a compared to pioneering first-generation inhibitors.
The emergence of small molecule inhibitors targeting METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, has opened new avenues for therapeutic intervention in oncology and other diseases. Early, or "first-generation," inhibitors demonstrated the feasibility of targeting this enzyme, and subsequent molecules like this compound have sought to improve upon these initial scaffolds. This guide provides a comprehensive comparison of the selectivity of this compound with that of a prominent first-generation METTL3 inhibitor, STM2457, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent METTL3 inhibitor, exhibits a high degree of selectivity against a panel of protein methyltransferases and kinases. When compared to the first-in-class inhibitor STM2457, both compounds demonstrate excellent selectivity for METTL3 over other methyltransferases and kinases. STM2457, however, has been characterized with a broader kinase panel and shows a remarkable >1,000-fold selectivity over other methyltransferases. This guide will delve into the specifics of their selectivity profiles, the experimental methods used for their determination, and the signaling context of METTL3 inhibition.
Data Presentation
Biochemical Potency
| Compound | Target | IC50 (nM) | Assay |
| This compound | METTL3 | 280[1] | HTRF |
| STM2457 | METTL3 | 16.9[2][3] | Biochemical Activity Assay |
Selectivity Profile of this compound
This compound was tested at a concentration of 10 µM against a panel of protein methyltransferases and kinases. The data below represents the remaining enzymatic activity, indicating a lack of significant inhibition for the tested off-targets.[1][4]
Table 1: this compound Selectivity against Protein Methyltransferases
| Protein Methyltransferase | Remaining Activity (%) |
| ASH1L | 99 |
| DOT1L | 99 |
| EZH2 | 87 |
| G9a | 99 |
| MLL1 | 99 |
| PRMT1 | 99 |
| PRMT5 | 99 |
| SETD2 | 99 |
| SETD7 | 99 |
| SETD8 | 99 |
| SUV39H2 | 99 |
Table 2: this compound Selectivity against Kinases
| Kinase | Remaining Activity (%) |
| CDK2/CycA | 92 |
| CK1 | 79 |
| GSK3β | 89 |
| PIM1 | 99 |
| PKA | 99 |
| PKCa | 99 |
Selectivity Profile of STM2457
STM2457 demonstrated high selectivity for METTL3 when tested against a broad panel of 45 RNA, DNA, and protein methyltransferases, showing over 1,000-fold selectivity.[5] Furthermore, it had no inhibitory effect on a panel of 468 kinases when tested at a 10 µM concentration.[5]
Table 3: STM2457 Selectivity against a Panel of 45 Methyltransferases
| Parameter | Result |
| Selectivity | >1,000-fold for METTL3 |
Table 4: STM2457 Kinase Selectivity
| Kinase Panel | Concentration | Result |
| 468 Kinases (KINOMEscan) | 10 µM | No inhibitory effect |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition (this compound)
This assay quantifies the level of m6A in an oligoribonucleotide substrate following a reaction catalyzed by the METTL3-METTL14 complex. The detection is based on the specific binding of the m6A reader protein YTHDC1 to the methylated substrate.
Protocol Steps:
-
Enzymatic Reaction: The METTL3-METTL14 enzyme complex is incubated with a biotinylated RNA substrate and the methyl donor S-adenosylmethionine (SAM) in the presence of various concentrations of the inhibitor (e.g., this compound).
-
Detection: A detection mixture containing an anti-m6A antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) is added.
-
Signal Reading: If the RNA substrate is methylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of METTL3.[6][7]
KINOMEscan™ Selectivity Profiling (STM2457)
KINOMEscan™ is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.
Protocol Steps:
-
Assay Principle: Kinases are tagged with a DNA label and are tested for their ability to bind to an immobilized ligand.
-
Competition: The test compound is added to the assay. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration.[8]
Visualizations
Caption: METTL3 Inhibition and Downstream Cellular Effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
Assessing the Synergistic Potential of UZH1a with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of epitranscriptomic modulators has opened new avenues in cancer therapy. UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, has demonstrated significant anti-tumor activity as a standalone agent, particularly in acute myeloid leukemia (AML).[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with conventional chemotherapy. While direct experimental data on this compound in combination with chemotherapy is not yet available in published literature, this document extrapolates from findings with other selective METTL3 inhibitors, such as STM2457 and STC-15, to build a case for the therapeutic potential of such combinations. This guide also details standardized experimental protocols to enable researchers to investigate these potential synergies.
Mechanism of Action: METTL3 Inhibition and Potential for Synergy
METTL3 is the primary catalytic enzyme responsible for m6A modification of mRNA, a post-transcriptional modification that plays a critical role in regulating mRNA stability, translation, and splicing. In many cancers, including AML, METTL3 is overexpressed and contributes to tumorigenesis by promoting the expression of key oncogenes like c-Myc and BCL2.
This compound and other METTL3 inhibitors function by competitively binding to the S-adenosylmethionine (SAM)-binding pocket of METTL3, thereby preventing the transfer of methyl groups to adenosine (B11128) residues on mRNA.[1] This leads to a global reduction in m6A levels, resulting in the destabilization and reduced translation of oncogenic transcripts. This mechanism underlies the pro-apoptotic and cell cycle arrest effects observed with METTL3 inhibition in cancer cells.[1]
The rationale for combining METTL3 inhibitors with chemotherapy stems from the potential to:
-
Enhance Chemosensitivity: METTL3 has been implicated in chemoresistance. Its inhibition can downregulate pathways that contribute to drug resistance, such as those involving drug efflux pumps (e.g., ABCC2), thereby potentially re-sensitizing cancer cells to chemotherapeutic agents.
-
Induce Synthetic Lethality: By targeting a distinct cellular process (RNA methylation) from that of DNA-damaging agents or antimetabolites, combination therapy could create a synthetic lethal environment for cancer cells.
-
Target Cancer Stem Cells: METTL3 inhibition has been shown to specifically target leukemic stem cell subpopulations, which are often resistant to conventional chemotherapy.
Comparative Performance with Alternative METTL3 Inhibitors in Combination Therapy
While specific data for this compound is pending, studies on other METTL3 inhibitors provide compelling evidence for synergistic interactions with anti-cancer agents.
| METTL3 Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| STC-15 | Venetoclax | Acute Myeloid Leukemia (AML) | High degree of synergy in THP-1 and MOLM-13 cell lines (in vitro) and extended median survival in AML-PDX models (in vivo). | [2][3] |
| STC-15 | Doxorubicin | Solid Tumors | Enhanced cytotoxicity of doxorubicin. | [4] |
| STM2457 | Paclitaxel, Carboplatin | Non-Small Cell Lung Cancer (NSCLC) | Significantly reduced IC50 values of chemotherapy and demonstrated a synergistic anti-tumor effect in vitro and in vivo. | [5][6] |
| STM2457 | Anlotinib (B1662124) | Oral Squamous Cell Carcinoma (OSCC) | Enhanced inhibition of cellular survival and promotion of apoptosis in vitro and in vivo. | [7] |
| STM2457 | Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic antileukemic effects in MOLM-13 and THP-1 cell lines. | [8] |
| METTL3 Knockdown | Cisplatin (B142131) | Cervical Cancer | Increased sensitivity of cervical cancer cells to cisplatin. | [9][10] |
Experimental Protocols
To rigorously assess the synergistic effects of this compound with chemotherapy, the following detailed experimental protocols are recommended.
In Vitro Synergy Assessment: The Chou-Talalay Method
This method provides a quantitative measure of drug interaction, determining whether the combination is synergistic, additive, or antagonistic.
1. Cell Culture and Reagents:
-
Cancer cell lines of interest (e.g., MOLM-13 for AML, A549 for NSCLC).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin, cytarabine).
-
Cell culture medium and supplements.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
2. Determination of Single-Agent IC50 Values:
-
Plate cells at an appropriate density in 96-well plates.
-
Treat cells with a serial dilution of this compound and the chemotherapeutic agent separately for a defined period (e.g., 72 hours).
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug using a non-linear regression analysis of the dose-response curves.
3. Combination Treatment:
-
Design a matrix of combination concentrations based on the IC50 values. A constant-ratio design (e.g., using the ratio of the IC50s) is often employed.
-
Treat cells with the drug combinations for the same duration as the single-agent treatment.
4. Data Analysis and Combination Index (CI) Calculation:
-
Measure cell viability for all single-agent and combination treatments.
-
Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[11][12][13] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., x% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Synergy Assessment: Xenograft Tumor Models
Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of drug combinations in a physiological context.
1. Animal Model:
-
Immunocompromised mice (e.g., NSG or nude mice).
-
Establishment of subcutaneous or orthotopic xenograft tumors by injecting cancer cells.
2. Study Design:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound and chemotherapy combination
-
-
Determine appropriate dosing and schedule for each treatment based on preliminary toxicity and efficacy studies.
3. Treatment and Monitoring:
-
Administer treatments as per the defined schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitor tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
4. Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition (TGI) for each treatment group.
-
Assess synergy using statistical methods that compare the observed tumor growth in the combination group to the expected additive effect of the single agents.
Visualizing Pathways and Workflows
Signaling Pathway of METTL3 Inhibition
References
- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. stormtherapeutics.com [stormtherapeutics.com]
- 4. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. METTL3 inhibitor STM2457 impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. METTL3 increases cisplatin chemosensitivity of cervical cancer cells via downregulation of the activity of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL3 increases cisplatin chemosensitivity of cervical cancer cells via downregulation of the activity of RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
UZH1a: Validating the Mechanism of a Novel METTL3 Inhibitor Through Rescue Experiments and Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of UZH1a's mechanism of action. This guide provides a detailed comparison with its inactive enantiomer and an alternative METTL3 inhibitor, supported by experimental data and protocols.
This compound has emerged as a potent and selective inhibitor of METTL3, the primary writer of N6-methyladenosine (m6A) RNA methylation, a critical regulator of gene expression.[1][2] Understanding and validating the on-target effects of such inhibitors is paramount for their development as therapeutic agents and research tools. This guide details the validation of this compound's mechanism through comparative experiments, primarily utilizing its inactive enantiomer, UZH1b, as a negative control to demonstrate on-target activity. Furthermore, a comparison with another METTL3 inhibitor, STM2457, is provided to contextualize this compound's performance.
Mechanism of Action: Targeting the m6A RNA Methylation Pathway
This compound functions by directly inhibiting the catalytic activity of the METTL3 methyltransferase complex.[3][4] This complex, which also includes METTL14, is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on messenger RNA (mRNA).[3][5] The resulting m6A modification influences various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation.[6] By blocking METTL3, this compound leads to a global reduction in m6A levels in mRNA, thereby altering gene expression and inducing cellular effects such as apoptosis and cell cycle arrest, particularly in cancer cells dependent on m6A regulation.[2]
Comparative Efficacy: this compound vs. Inactive Control and Alternative Inhibitor
The on-target activity of this compound is compellingly demonstrated by direct comparison with its enantiomer, UZH1b, which is essentially inactive against METTL3.[5][7] This stereospecificity provides a robust internal control for cellular assays, allowing researchers to distinguish between specific pharmacological effects and potential off-target or nonspecific toxicity.
Biochemical and Cellular Potency
| Compound | Target | IC50 (Biochemical Assay) | Cell Growth Inhibition GI50 (MOLM-13 cells) | Reference |
| This compound | METTL3 | 280 nM | 11 µM | [1][2] |
| UZH1b | METTL3 | >100-fold less active than this compound | 7-fold less toxic than this compound | [5][8] |
| STM2457 | METTL3 | 16.9 nM | 0.6 - 10.3 µM (in various AML cell lines) | [1][3] |
As shown in the table, this compound exhibits potent inhibition of METTL3 in biochemical assays.[1] In cellular context, particularly in the MOLM-13 acute myeloid leukemia (AML) cell line which is known to be dependent on METTL3, this compound demonstrates significant growth inhibition.[2][8] In stark contrast, UZH1b is substantially less active both biochemically and cellularly, strongly suggesting that the observed effects of this compound are mediated through METTL3 inhibition.[5][7][8] When compared to another selective METTL3 inhibitor, STM2457, this compound shows a comparable cellular potency range in AML cells, although STM2457 displays a lower biochemical IC50.[1][3]
Impact on Cellular m6A Levels and Phenotype
| Treatment (MOLM-13 cells) | m6A levels in mRNA | Apoptosis | Cell Cycle | Reference |
| This compound (20 µM, 16h) | Significantly reduced | Increased | G1 phase arrest | [2] |
| UZH1b (20 µM, 16h) | No significant change | No significant change | No significant change | [9] |
Treatment of MOLM-13 cells with this compound leads to a dose-dependent decrease in the levels of m6A in mRNA.[7] This reduction in m6A directly correlates with the induction of apoptosis and cell cycle arrest in the G1 phase.[2] Conversely, treatment with the inactive enantiomer UZH1b at similar concentrations does not significantly alter m6A levels or induce the same cellular phenotypes, providing strong evidence that these effects are a direct consequence of METTL3 inhibition by this compound.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition
This biochemical assay is used to determine the in vitro potency of compounds against the METTL3/METTL14 complex.
Protocol Summary:
-
The METTL3/METTL14 enzyme complex, a biotinylated RNA substrate, and the test compound (e.g., this compound) are incubated together in an assay plate.[8][10]
-
The methylation reaction is initiated by the addition of S-adenosylmethionine (SAM).[8]
-
After a set incubation period, the reaction is stopped, and detection reagents are added. These consist of a Europium cryptate-labeled antibody specific for m6A and streptavidin conjugated to XL665, an acceptor fluorophore.[10]
-
If the RNA substrate is methylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[11][12]
-
The HTRF signal is measured on a compatible plate reader, and the IC50 value is calculated from the dose-response curve.[13]
Quantification of m6A in mRNA by LC-MS/MS
This method provides a quantitative measurement of the m6A/A ratio in total mRNA from cells.
Protocol Summary:
-
Total RNA is extracted from cells treated with the inhibitor or vehicle control.[6]
-
mRNA is isolated from the total RNA population using oligo(dT)-conjugated magnetic beads.[6]
-
The purified mRNA is enzymatically digested into individual nucleosides using nuclease P1 and alkaline phosphatase.[14][15]
-
The resulting nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[14][15]
-
The amounts of N6-methyladenosine (m6A) and adenosine (A) are quantified, and the m6A/A ratio is calculated to determine the global level of mRNA methylation.[14]
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of the inhibitors on cell proliferation and programmed cell death.
Cell Viability (e.g., MTS or CellTiter-Glo Assay):
-
MOLM-13 cells are seeded in 96-well plates and treated with a serial dilution of the test compound (this compound, UZH1b) or vehicle control.[16][17]
-
After a 72-hour incubation period, a viability reagent (e.g., MTS or a luciferin-based reagent) is added to the wells.[16]
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Apoptosis (e.g., Annexin V/PI Staining):
-
MOLM-13 cells are treated with the compound of interest or a vehicle control for a specified time (e.g., 16 hours).[9]
-
Cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane).[9]
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
The validation of this compound's mechanism of action is strongly supported by comparative experiments with its inactive enantiomer, UZH1b. The stark differences in their biochemical and cellular activities provide compelling evidence that the observed effects of this compound are a direct result of its on-target inhibition of METTL3. This makes the this compound/UZH1b pair a valuable tool for dissecting the biological roles of m6A RNA methylation. When compared to other METTL3 inhibitors like STM2457, this compound demonstrates comparable efficacy in cellular models of AML. The detailed experimental protocols provided in this guide should enable researchers to further investigate the therapeutic potential and biological functions of METTL3 and its inhibitors.
References
- 1. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 15. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A head-to-head comparison of UZH1a and other m6A pathway inhibitors
For Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes, playing a pivotal role in regulating gene expression post-transcriptionally. This dynamic and reversible process is mediated by a series of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.
The primary m6A "writer" is a methyltransferase complex composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and the stabilizing subunit Methyltransferase-like 14 (METTL14).[1][2] Dysregulation of the METTL3-METTL14 complex is implicated in various diseases, most notably in acute myeloid leukemia (AML) and other cancers, making it a prime target for therapeutic intervention.[3][4][5]
This guide provides a head-to-head comparison of UZH1a, a potent METTL3 inhibitor, with other key inhibitors of the m6A pathway, focusing on experimental data to inform research and development decisions.
The m6A Writer Complex Signaling Pathway
The METTL3-METTL14 heterodimer forms the core of the m6A methyltransferase complex. METTL3 is the catalytic engine, binding the methyl donor S-adenosyl methionine (SAM), while METTL14 plays a crucial structural role, facilitating the recognition and binding of substrate mRNA.[1] Additional regulatory proteins, such as WTAP, help recruit the complex to specific sites on the mRNA.[2][6] Once methylated, the m6A-modified mRNA is recognized by "reader" proteins (e.g., YTHDF family), which influence its splicing, nuclear export, translation, and decay.[7] Small molecule inhibitors like this compound and STM2457 act by competitively binding to the SAM pocket of METTL3, thus preventing the transfer of the methyl group to adenosine (B11128).[8]
Quantitative Comparison of METTL3 Inhibitors
The following tables summarize the key quantitative metrics for this compound and its primary competitor, STM2457. Both are SAM-competitive inhibitors targeting the METTL3 catalytic subunit.[8] For context, STC-15 is also included as it is the first METTL3 inhibitor to advance to clinical trials.[9][10][11]
Table 1: Biochemical Potency and Binding Affinity
This table compares the inhibitors' direct activity against the METTL3 enzyme and their binding strength. Lower IC50 and Kd values indicate higher potency and affinity, respectively.
| Inhibitor | Target | Biochemical IC50 | Binding Affinity (Kd) | Mechanism of Action |
| This compound | METTL3 | 280 nM[4][12][13][14] | Not Reported | SAM-Competitive[8] |
| STM2457 | METTL3 | 16.9 nM[15][16][17][18] | 1.4 nM[8][15] | SAM-Competitive[8] |
| STC-15 | METTL3 | Not Publicly Reported | Not Publicly Reported | METTL3 Inhibition[10][11][19] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[20] Kd (Dissociation constant) measures the affinity between the inhibitor and its target; a lower value indicates a stronger binding interaction.
Table 2: Cellular Activity and Growth Inhibition
This table details the inhibitors' performance in a cellular context, measuring their ability to reduce m6A levels in mRNA and inhibit the proliferation of cancer cells. These values are typically higher than biochemical IC50s due to factors like cell permeability and competition with high intracellular SAM concentrations.[8]
| Inhibitor | Cell Line | Cellular m6A Reduction IC50 | Cell Growth Inhibition IC50 |
| This compound | MOLM-13 (AML) | 4.6 µM[4][8][12] | 11 µM[4][12][13] |
| HEK293T | 9 µM[21] | 67 µM[4][12] | |
| U2OS | 15 µM[21] | 87 µM[4][12] | |
| STM2457 | MOLM-13 (AML) | 2.2 µM[8] | 8.7 µM[16][18] |
| Various AML Cells | Not Reported | 0.6 - 10.3 µM[18] |
Experimental Protocols and Workflows
The data presented above are derived from a series of established biochemical and cellular assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Biochemical IC50 Determination
The potency of an inhibitor against the purified METTL3-METTL14 enzyme complex is a primary screening metric.
-
Methodology:
-
Enzyme Preparation: Recombinant human METTL3 and METTL14 proteins are co-expressed and purified.[15]
-
Reaction Mixture: The enzyme complex is incubated in a reaction buffer with a specific RNA oligonucleotide substrate and the methyl donor, SAM.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., this compound, STM2457) is added to the reaction.
-
Detection: The enzymatic reaction is allowed to proceed for a set time at room temperature. The activity is then quantified.
-
For this compound (HTRF Assay): A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used.[21] This typically involves an antibody that recognizes the product (e.g., SAH or the m6A mark on the RNA) linked to a fluorophore, allowing for detection of product formation.
-
For STM2457 (Mass Spectrometry): A RapidFire™ mass spectrometry-based assay is used to directly measure the amount of S-adenosyl homocysteine (SAH) generated, which is a direct product of the methyl-transfer reaction.[8]
-
-
IC50 Calculation: The enzyme activity at each inhibitor concentration is normalized to a control (DMSO vehicle), and the data are fitted to a dose-response curve to calculate the IC50 value.[22][23]
-
Cellular m6A Level Quantification
This assay measures the inhibitor's ability to penetrate cells and engage its target to reduce the overall level of m6A in the transcriptome.
-
Methodology:
-
Cell Culture: Cells (e.g., MOLM-13) are cultured and treated with various concentrations of the inhibitor for a specific duration (e.g., 16 hours).[12][13]
-
RNA Extraction: Total RNA is extracted from the cells, followed by the purification of poly-A+ RNA (mRNA).
-
RNA Digestion: The purified mRNA is digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[24] This technique separates the nucleosides and quantifies the amounts of N6-methyladenosine (m6A) and adenosine (A).
-
Ratio Calculation: The m6A/A ratio is calculated for each treatment condition and normalized to the vehicle control to determine the dose-dependent reduction in m6A levels and calculate a cellular IC50.
-
Cell Viability and Proliferation Assays
These assays determine the functional consequence of METTL3 inhibition on cancer cell growth and survival.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into multi-well plates.
-
Treatment: Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).[12]
-
Viability Measurement: Cell viability is assessed using various methods, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay, which measures metabolic activity as a proxy for the number of viable cells.[18]
-
IC50 Calculation: Viability data is plotted against inhibitor concentration to determine the concentration that inhibits cell growth by 50%.
-
Summary and Conclusion
This head-to-head comparison highlights the key characteristics of this compound and other leading METTL3 inhibitors.
-
Potency: STM2457 demonstrates superior biochemical potency (IC50 of 16.9 nM) and binding affinity (Kd of 1.4 nM) compared to this compound (IC50 of 280 nM).[4][12][13][14][15][16][17][18] This translates to slightly better performance in cellular assays, where STM2457 also shows a lower IC50 for m6A reduction.[8]
-
Cellular Effects: Both this compound and STM2457 effectively inhibit the growth of AML cell lines like MOLM-13 at low micromolar concentrations.[4][12][13][16][18] this compound has been shown to induce apoptosis and cell cycle arrest in these cells.[4][12][13] Similarly, STM2457 leads to reduced AML growth and an increase in differentiation and apoptosis.[15]
-
Clinical Relevance: The advancement of STC-15 into Phase 1 clinical trials validates METTL3 as a promising therapeutic target in oncology.[10][11][19][25] The preclinical data for both this compound and STM2457 provide a strong rationale for their further development as potential cancer therapeutics.
References
- 1. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A modification: recent advances, anticancer targeted drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 19. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. IC50 Calculator | AAT Bioquest [aatbio.com]
- 23. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
Safety Operating Guide
Proper Disposal Procedures for UZH1a: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of UZH1a, a potent and selective METTL3 inhibitor used in epitranscriptomic research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The following are general but crucial safety precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a chemically resistant lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Response: In the event of a spill, secure the area and prevent unauthorized access. Use an inert absorbent material to contain the spill, and collect all contaminated materials in a sealed, properly labeled hazardous waste container.
This compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures the safe and compliant management of chemical waste from collection to final disposal by Environmental Health and Safety (EHS) personnel.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain or in regular trash.
Solid Waste Disposal
Solid waste contaminated with this compound includes, but is not limited to, personal protective equipment (gloves, lab coats), absorbent pads, pipette tips, and empty vials.
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and sealable plastic bag or container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS.
Liquid Waste Disposal
Liquid waste includes unused or expired this compound solutions (e.g., in DMSO) and solvent rinses of contaminated glassware.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not fill the container to more than 90% of its capacity to prevent spills.
-
Labeling: Affix a completed hazardous waste tag to the container, listing all chemical constituents and their approximate concentrations.
-
Storage: Securely cap the container and place it in secondary containment within the SAA.
Sharps Waste Disposal
Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be handled with extreme care.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste" and indicate the chemical contaminant, "this compound."
-
Storage: Once the sharps container is full, seal it and store it in the SAA for EHS pickup.
Decontamination of Glassware
For reusable glassware that has come into contact with this compound:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect Rinse: The first solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water according to standard laboratory procedures.
Summary of this compound Waste Management
| Waste Type | Container Requirements | Labeling Instructions | Storage Location |
| Solid Waste | Sealable, durable plastic bag or container | "Hazardous Waste," "this compound" | Satellite Accumulation Area (SAA) |
| Liquid Waste | Leak-proof, chemically compatible, with screw cap | Hazardous waste tag with all constituents and concentrations | SAA in secondary containment |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "this compound" | Satellite Accumulation Area (SAA) |
| Empty Vials | Dispose of as solid hazardous waste | "Hazardous Waste," "this compound" | Satellite Accumulation Area (SAA) |
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. In case of any uncertainty, contact your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Operational Guidance for Handling UZH1a
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of UZH1a, a potent and selective METTL3 inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is utilized in research for the epitranscriptomic modulation of cellular processes and has demonstrated antitumor activity.[1][2][3]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation. The following PPE should be worn at all times in the laboratory where this compound is handled:
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for procedures with a high risk of splashing. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.- Lab Coat: A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a fume hood. If aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is crucial for safety and research integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid or in a DMSO solution.[2][4] Storage conditions are critical to maintaining the compound's stability.
| Compound Form | Storage Temperature | Storage Duration |
| Solid | -20°C | 2 years |
| -80°C | 2 years | |
| In DMSO | -20°C | 1 year |
| -80°C | 6 months |
Data compiled from multiple sources. Always refer to the manufacturer's specific recommendations.
Handling and Preparation of Solutions
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If handling the solid form, use an analytical balance within a fume hood.
-
Solution Preparation: this compound is often dissolved in DMSO to create a stock solution.[2] Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
The following diagram outlines the standard operational workflow for handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
